molecular formula C13H18ClNO3 B174935 tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate CAS No. 147353-95-5

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B174935
CAS No.: 147353-95-5
M. Wt: 271.74 g/mol
InChI Key: QUURCBFBLHSKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUURCBFBLHSKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601558
Record name tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147353-95-5
Record name tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 147353-95-5

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document delves into its chemical properties, synthesis methodologies with an emphasis on enantioselectivity, analytical characterization, and its critical role as a precursor to active pharmaceutical ingredients (APIs).

Introduction: A Versatile Chiral Intermediate

This compound is a carbamate-protected amino alcohol. The presence of a chlorine atom on the phenyl ring, a hydroxyl group, and a chiral center makes this molecule a highly valuable and versatile intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in synthetic strategies, allowing for the selective modification of other functional groups within the molecule before its facile removal under acidic conditions.

Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of various chiral drugs. The precise stereochemistry at the benzylic position is often paramount for the biological activity and safety profile of the final API.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 147353-95-5[1]
Molecular Formula C₁₃H₁₈ClNO₃[1]
Molecular Weight 271.74 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Storage Sealed in a dry environment at 2-8°C[1]

Synthesis and Stereochemical Control

The synthesis of this compound can be approached through several strategic pathways. The primary challenge and focus of synthetic efforts lie in the establishment of the desired stereochemistry at the C-1 position. Both racemic and enantioselective routes have been developed, with the latter being of greater importance for pharmaceutical applications.

General Synthetic Approach: Boc Protection of the Amino Alcohol

A common and straightforward method for the preparation of the target compound involves the protection of the corresponding amino alcohol, 2-amino-1-(4-chlorophenyl)ethanol, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Synthesis

The causality behind this choice of reagents lies in the high reactivity and selectivity of Boc₂O for primary and secondary amines, coupled with the mild reaction conditions that preserve the integrity of the hydroxyl group and the chiral center. The choice of base and solvent can be optimized to improve yield and facilitate purification.

Enantioselective Synthesis: The Key to Pharmaceutical Viability

For pharmaceutical applications, obtaining the desired single enantiomer of this compound is critical. This can be achieved through several advanced synthetic strategies:

  • Asymmetric Reduction of a Prochiral Ketone: A highly effective method involves the enantioselective reduction of a corresponding α-amino ketone precursor. Chiral reducing agents or catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands, can stereoselectively deliver a hydride to the carbonyl group, establishing the desired stereocenter.

  • Kinetic Resolution of a Racemic Mixture: Another approach involves the enzymatic or chemical kinetic resolution of a racemic mixture of the amino alcohol or a suitable derivative. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer or the product of the faster-reacting enantiomer.

  • From the Chiral Pool: Synthesis can also commence from a readily available chiral starting material, such as a chiral amino acid. For instance, L-serine can be a versatile starting point, where the stereocenter is already established and can be carried through a series of transformations to yield the desired product.

Experimental Protocol: A Representative Synthesis

Step 1: Boc Protection of 2-amino-1-(4-chlorophenyl)ethanol

  • To a stirred solution of 2-amino-1-(4-chlorophenyl)ethanol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the molecule. While specific spectra for this exact compound are not available in the provided search results, analogous compounds show characteristic signals. For instance, the protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum. The aromatic protons will exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene ring. The methine proton adjacent to the hydroxyl and amino groups, and the methylene protons of the ethyl group, will show characteristic multiplets.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ or [M+Na]⁺ ions would be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the carbamate, the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-Cl and C-O stretching vibrations.

Applications in Drug Development

This compound is a valuable building block in the synthesis of several active pharmaceutical ingredients. Its utility stems from the presence of multiple functional groups and a defined stereocenter, which can be further elaborated to construct more complex molecular architectures.

One notable application is in the synthesis of Cenobamate , an antiepileptic drug used for the treatment of partial-onset seizures in adults.[3] The (R)-enantiomer of tert-butyl (1-(2-chlorophenyl)-2-hydroxyethyl)carbamate (note the ortho-chloro substitution in this case) is a key intermediate in some synthetic routes to Cenobamate.

DrugSynthesis

The Boc group serves to mask the amine functionality while other transformations are carried out on the molecule. The subsequent deprotection under acidic conditions reveals the free amine, which can then participate in further reactions to complete the synthesis of the target API.

Boc Deprotection Protocol

The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step in the synthetic utility of this compound. This is typically achieved under acidic conditions.

Experimental Protocol: Acid-Mediated Boc Deprotection

  • Dissolve the Boc-protected amino alcohol (1 equivalent) in a suitable solvent such as dichloromethane, ethyl acetate, or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in the reaction solvent) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully remove the solvent and excess acid under reduced pressure. It is often beneficial to co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting product is the hydrochloride or trifluoroacetate salt of the free amino alcohol. If the free base is required, the salt can be neutralized by treatment with a suitable base.

The choice of acid and solvent should be made based on the sensitivity of other functional groups in the molecule.

Conclusion

This compound is a synthetically valuable chiral building block with significant applications in the pharmaceutical industry. Its utility is derived from its well-defined stereochemistry and the presence of orthogonal protecting groups that allow for selective chemical manipulations. A thorough understanding of its synthesis, particularly enantioselective methods, and its subsequent chemical transformations is crucial for medicinal chemists and process development scientists. This guide provides a foundational understanding of this important molecule, empowering researchers to effectively utilize it in their synthetic endeavors.

References

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209. doi: 10.15227/orgsyn.084.0209

Sources

An In-Depth Technical Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic methodology, explores its applications as a key intermediate, and provides essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure chiral building blocks is incessant. These molecules serve as foundational scaffolds for the synthesis of complex therapeutic agents, where stereochemistry plays a pivotal role in determining pharmacological activity and safety profiles. This compound is one such chiral intermediate, possessing both a protected amine and a hydroxyl functional group. This dual functionality, coupled with the presence of a stereocenter, makes it a versatile precursor for the synthesis of a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential and site-selective modifications. This guide aims to provide a detailed technical resource on this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 271.74 g/mol [1][2][3]
Molecular Formula C13H18ClNO3[1][2][3]
IUPAC Name This compound[3]
CAS Number 147353-95-5[1][3]
Appearance White to off-white solid[4]
Storage 2-8°C, under inert atmosphere[1][4]

Synthesis of this compound

The synthesis of Boc-protected amino alcohols is a well-established transformation in organic chemistry.[5] The following protocol describes a general and reliable method for the preparation of this compound from the corresponding amino alcohol.

Synthetic Workflow

The synthesis involves the protection of the amino group of 2-amino-1-(4-chlorophenyl)ethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amino_Alcohol 2-amino-1-(4-chlorophenyl)ethanol Reaction_Vessel Stirring at 0°C to Room Temperature Amino_Alcohol->Reaction_Vessel Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Reaction_Vessel Base Triethylamine (Et₃N) Base->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Removal of Solvent Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

Materials:

  • 2-amino-1-(4-chlorophenyl)ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The carbamate functional group is a prevalent feature in many approved therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate.[6][7] The title compound, as a chiral amino alcohol derivative, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Chiral Building Block: The primary application of this compound is as a chiral precursor in asymmetric synthesis.[4] Its stereocenter can be transferred to the target molecule, which is crucial for achieving desired pharmacological activity and minimizing off-target effects.

  • Synthesis of Bioactive Molecules: The protected amine and free hydroxyl group allow for a range of chemical transformations. The hydroxyl group can be oxidized, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions. Subsequent deprotection of the Boc group reveals a primary amine that can undergo acylation, alkylation, or other amine-specific reactions. These synthetic handles make it a suitable starting material for the preparation of various classes of compounds, including chiral ligands, catalysts, and pharmaceutical intermediates. While specific examples for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with reported biological activities, such as anti-inflammatory agents.[8]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following information is based on data for similar compounds and should be used as a guideline.

  • Hazard Statements: Based on safety data for related carbamates, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Store in a well-ventilated place. Keep container tightly closed.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis and medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the construction of complex, enantiomerically pure molecules. This guide has provided an in-depth overview of its properties, a reliable synthetic protocol, potential applications, and essential safety information to facilitate its effective use in the laboratory.

References

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. tert-butyl N-((1S)-1-(4-bromophenyl)-2-hydroxyethyl)carbamate. [Link]

  • Lead Sciences. This compound. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Chemical Reviews. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]

  • The Journal of Organic Chemistry. Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • AA Blocks. tert-butyl N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]carbamate. [Link]

Sources

Chiral synthesis of "tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chiral Synthesis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound, a valuable chiral building block in pharmaceutical development. Chiral 1,2-amino alcohols are privileged structural motifs found in numerous bioactive compounds.[1][2] The precise control of stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of field-proven methodologies. We will dissect the causality behind experimental choices, focusing on asymmetric reduction of prochiral ketones, biocatalytic transformations, and strategies involving chiral auxiliaries. Each section includes a discussion of the underlying principles, detailed experimental protocols, and comparative data to guide the selection of the most appropriate synthetic route for a given application.

Introduction: The Imperative for Stereochemical Control

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and process development. The target molecule, this compound, possesses a critical stereocenter that dictates its utility as a precursor to more complex pharmaceutical agents. The presence of the Boc-protecting group offers a stable, yet readily cleavable, handle for subsequent synthetic transformations, while the 1,2-amino alcohol functionality is a key pharmacophore.

This guide moves beyond a simple recitation of procedures. It aims to provide a strategic framework, empowering the scientist to make informed decisions based on project-specific constraints such as scale, cost, required enantiopurity, and available equipment.

Strategic Overview: Retrosynthetic Pathways

A retrosynthetic analysis of the target molecule reveals several convergent and logical pathways for establishing the chiral center. The most prominent strategies disconnect to key, more accessible precursors.

G target Target Molecule tert-Butyl (1-(4-chlorophenyl) -2-hydroxyethyl)carbamate strategy1 Strategy 1: Asymmetric Reduction target->strategy1 Disconnect C-H (Reduction) strategy2 Strategy 2: Biocatalysis target->strategy2 Disconnect C-H (Enzymatic Reduction) strategy3 Strategy 3: Chiral Auxiliary target->strategy3 Disconnect C-N (Auxiliary Approach) precursor1 Prochiral Ketone N-Boc-2-amino-1- (4-chlorophenyl)ethanone strategy1->precursor1 precursor2 Prochiral Ketone strategy2->precursor2 precursor3 Chiral Sulfinylimine strategy3->precursor3 G start Start prep_catalyst Prepare Catalyst Solution [Ru(p-cymene)Cl2]2 + (S,S)-TsDPEN in Formic Acid/TEA azeotrope start->prep_catalyst add_substrate Add Prochiral Ketone (N-Boc-2-amino-1-(4-chlorophenyl)ethanone) prep_catalyst->add_substrate react Heat Reaction Mixture (e.g., 40-60 °C) under N2 Monitor by LC-MS add_substrate->react workup Aqueous Workup Quench, Extract with EtOAc react->workup purify Purification Silica Gel Chromatography workup->purify analyze Analysis NMR, Chiral SFC/HPLC purify->analyze end End Product (S)-tert-Butyl (1-(4-chlorophenyl) -2-hydroxyethyl)carbamate analyze->end

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 3.3.1: Ru-Catalyzed ATH of N-Boc-2-amino-1-(4-chlorophenyl)ethanone

  • Catalyst Activation: In a flask under an argon or nitrogen atmosphere, dissolve the catalyst precursor [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.01 eq) in a 5:2 mixture of formic acid and triethylamine (FA/TEA). Stir at room temperature for 20-30 minutes.

    • Causality: The pre-mixing allows for the formation of the active Ru-hydride catalyst. The FA/TEA mixture serves as both the solvent and the hydrogen source. The inert atmosphere is crucial to prevent catalyst deactivation.

  • Reaction Setup: Add the N-Boc protected ketone (1.0 eq) to the activated catalyst solution.

  • Execution: Heat the reaction mixture to 40-60 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases. Extract the product with ethyl acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target chiral amino alcohol.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC with a suitable chiral stationary phase (e.g., Chiralcel OD-H or IC).

Data Comparison

The choice of catalyst and conditions can significantly impact the outcome. While Ru-based catalysts are common, other systems like oxazaborolidine (CBS) catalysts can also be effective. [3][4]

Catalytic System Hydrogen Source Typical Temp. Typical Yield Typical ee Reference
Ru/(S,S)-TsDPEN HCOOH/TEA 40 °C >90% >99% [1]
(S)-CBS Catalyst BH₃·SMe₂ -20 to 0 °C 85-95% 90-98% [4]

| Biocatalyst (KRED) | Isopropanol | 25-35 °C | >95% | >99% | [5]|

Core Strategy 2: Biocatalysis

Biocatalysis offers a powerful, "green" alternative to traditional chemical methods. Ketoreductase (KRED) enzymes can reduce ketones with exceptional enantioselectivity under mild aqueous conditions. [5]

Rationale and Workflow

KREDs utilize a cofactor, typically NADPH or NADH, as the source of hydride. In a practical setup, a sacrificial alcohol like isopropanol is used in excess along with a secondary enzyme (or the KRED's inherent activity) to regenerate the cofactor in situ, allowing the KRED to be used in catalytic amounts. The enzyme's chiral active site precisely orients the ketone substrate for facial-selective hydride delivery.

Protocol 4.1.1: KRED-Mediated Reduction

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Mixture: In the buffer, dissolve the N-Boc protected ketone (1.0 eq), NADP⁺ (or NAD⁺, ~0.001 eq), and isopropanol (10-20% v/v).

  • Enzyme Addition: Add the selected ketoreductase (commercially available in screening kits and at larger scales).

  • Execution: Stir the mixture at room temperature (e.g., 30 °C) for 24 hours. The reaction is often biphasic, and gentle agitation is required.

  • Workup & Isolation: Extract the product directly from the aqueous mixture using a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Dry and concentrate the organic phase to obtain the crude product, which is often of very high purity.

  • Analysis: Confirm structure and enantiopurity as described in Protocol 3.3.1.

Analytical Verification

Regardless of the synthetic route chosen, rigorous analytical validation is non-negotiable.

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. Mass spectrometry (HRMS) will confirm the elemental composition.

  • Enantiopurity: Chiral SFC or HPLC is the gold standard for determining the enantiomeric excess. A racemic standard must be synthesized (e.g., by reduction with NaBH₄) to establish the separation method and identify the peaks corresponding to each enantiomer.

Conclusion

The chiral synthesis of this compound can be achieved through several highly efficient and enantioselective methods.

  • Asymmetric Transfer Hydrogenation with Ru-based catalysts represents a highly mature, scalable, and reliable technology, consistently delivering products with excellent enantiopurity. [1]* Biocatalysis using ketoreductases is an increasingly attractive option due to its operational simplicity, mild reaction conditions, and exceptional selectivity, aligning with the principles of green chemistry. [5] The optimal choice depends on the specific requirements of the project. For process development and large-scale manufacturing, the robustness of ATH is often favored. For early-stage discovery and situations where diverse substrate screening is needed, the ease of use of biocatalytic kits can accelerate development timelines. This guide provides the foundational knowledge and practical protocols to successfully implement these state-of-the-art synthetic strategies.

References

  • Mangunuru, H. P. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 89, 6085–6099. [Link]

  • Various Authors. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]

  • Various Authors. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(17), e202116344. [Link]

  • Various Authors. Enantioselective reduction of ketones. Wikipedia. [Link]

  • Various Authors. (N.D.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222–7260. [Link]

  • Chen, F-F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804926. [Link]

  • S-i. Ura, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]

  • Angene Chemical. (N.D.). 2-Amino-1-(4-chlorophenyl)ethanone, HCl (CAS# 5467-71-0). [Link]

Sources

A Spectroscopic Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol derivative, tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, and a thorough understanding of its spectroscopic characteristics is crucial for its synthesis, purification, and characterization. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features and functional groups that define this molecule. Experimental protocols for data acquisition and interpretation are also discussed, providing a practical framework for researchers in the field.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a carbamate-protected amine, a secondary alcohol, and a chlorinated aromatic ring. Amino alcohols are key structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it a cornerstone of modern organic synthesis, particularly in peptide chemistry. The presence of a 4-chlorophenyl group significantly influences the molecule's lipophilicity and electronic properties, which can in turn modulate the biological activity of larger molecules synthesized from this building block.

A definitive spectroscopic profile is essential for confirming the identity, purity, and structural integrity of this compound during its synthesis and use in subsequent chemical transformations. This guide will systematically dissect the NMR, IR, and MS data to provide a clear and actionable understanding of its molecular architecture.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the Boc-protecting group, the secondary hydroxyl group, the N-H of the carbamate, the methine and methylene protons of the ethyl backbone, and the aromatic protons of the chlorophenyl ring.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural verification of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3d2HAr-H (ortho to Cl)
~7.2d2HAr-H (meta to Cl)
~5.0m1HCH -N
~3.6m2HCH ₂-O
~2.5br s1HOH
~1.4s9HC(CH ₃)₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Interpretation:

  • Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets in the aromatic region (~7.2-7.3 ppm), characteristic of a para-substituted benzene ring.

  • Methine Proton: The proton attached to the carbon bearing the nitrogen (CH-N) is expected to be a multiplet around 5.0 ppm due to coupling with the adjacent methylene protons and the N-H proton.

  • Methylene Protons: The two protons of the methylene group adjacent to the hydroxyl group (CH₂-O) will likely appear as a multiplet around 3.6 ppm.

  • Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

  • tert-Butyl Protons: A sharp singlet integrating to nine protons around 1.4 ppm is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~156C =O (carbamate)
~140Ar-C (ipso to C-N)
~133Ar-C -Cl
~129Ar-C H
~128Ar-C H
~80C (CH₃)₃
~65C H₂-OH
~55C H-N
~28C(C H₃)₃

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 155-160 ppm.

  • Aromatic Carbons: The aromatic carbons will show four distinct signals, with the carbon attached to the chlorine atom appearing at a lower field.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons will give a strong signal around 28 ppm.

  • Ethyl Backbone Carbons: The carbon attached to the hydroxyl group (CH₂-OH) is expected around 65 ppm, and the carbon attached to the nitrogen (CH-N) will be in the region of 50-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~3350MediumN-H stretch (carbamate)
~2970Medium-StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1520MediumN-H bend (amide II)
~1170StrongC-O stretch (carbamate)
~1090MediumC-O stretch (alcohol)
~830StrongC-H bend (p-disubstituted benzene)

Interpretation:

  • O-H and N-H Stretching: A broad band around 3400 cm⁻¹ is indicative of the hydroxyl group's O-H stretching, broadened by hydrogen bonding. The N-H stretch of the carbamate will appear as a medium intensity band around 3350 cm⁻¹.

  • C=O Stretching: A strong absorption band around 1690 cm⁻¹ is a key indicator of the carbonyl group in the Boc-protecting group.

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds.

  • Aromatic C-H Bending: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) for this compound would be expected at m/z 271 (for ³⁵Cl) and 273 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).

Table 4: Predicted Mass Spectrometry Fragments

m/zFragment
271/273[M]⁺
215/217[M - C₄H₈]⁺
171/173[M - C₅H₉O₂]⁺ (loss of Boc group)
156[C₈H₉ClO]⁺
139/141[ClC₆H₄CH=NH₂]⁺
125/127[ClC₆H₄]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on proper sample preparation and instrument parameters.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and signal dispersion.

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a larger number of scans (e.g., 128 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.

Figure 2. General workflow for NMR data acquisition and analysis.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For ATR, a small amount of the solid is placed directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer can be used. ESI is a softer ionization technique and may yield a more prominent molecular ion peak.

  • Data Acquisition: The instrument is scanned over a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint of this compound. The combination of NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. Researchers and scientists working with this compound can utilize this guide as a reference for interpreting their own experimental data, ensuring the quality and reliability of their starting materials and synthetic intermediates. A thorough understanding of these spectroscopic techniques and their application is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

A Technical Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a chiral molecule of significant interest in contemporary organic chemistry. As a bifunctional compound featuring a Boc-protected amine and a primary alcohol, this 1,2-amino alcohol serves as a high-value chiral building block. Its structure is a cornerstone for the stereoselective synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This document elucidates its core physicochemical properties, details robust methods for its stereoselective synthesis, and explores its pivotal role as a synthetic intermediate. A validated experimental protocol is provided to illustrate its practical preparation, underscoring the causality behind methodological choices to ensure reproducibility and scalability.

Introduction: A Privileged Chiral Scaffold

The 1,2-amino alcohol motif is a privileged structural scaffold found in numerous biologically active compounds and pharmaceutical agents. The strategic placement of an amino and a hydroxyl group on adjacent carbons provides a versatile platform for synthetic diversification. This compound (CAS No: 147353-95-5) embodies this utility with several key features that make it a particularly valuable synthon:

  • Defined Stereochemistry: The molecule possesses a stereocenter at the carbon atom bonded to the 4-chlorophenyl group. The availability of specific enantiomers, (R) and (S), is critical for the synthesis of enantiopure drugs, where biological activity is often confined to a single stereoisomer.[1][2]

  • Orthogonal Protection: The amine functionality is masked as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions.[3] Crucially, it can be selectively and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl), allowing for the unmasking of the amine at a desired point in a synthetic sequence without disturbing other functional groups.[3]

  • Reactive Functionalities: The primary hydroxyl group is available for a wide array of chemical transformations, including oxidation, esterification, etherification, or conversion into a leaving group for nucleophilic substitution.

  • The 4-Chlorophenyl Moiety: The presence of a halogenated aromatic ring provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex biaryl or arylamine structures.

This unique combination of features makes the title compound not merely a chemical reagent, but a strategic tool for navigating the complexities of modern asymmetric synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical properties is essential for its effective use in a laboratory or scaled-up setting.

PropertyValueReference
CAS Number 147353-95-5[4]
Molecular Formula C₁₃H₁₈ClNO₃[4]
Molecular Weight 271.74 g/mol [1][4]
Appearance Typically an off-white to white powder[5]
Storage Sealed in a dry environment, recommended at 2-8°C[1][4]

Spectroscopic Hallmarks: While detailed spectra should be acquired for each batch, typical NMR signals provide structural confirmation:

  • ¹H NMR: Expect a characteristic singlet at ~1.4 ppm integrating to 9H for the tert-butyl protons. The aromatic protons will appear in the ~7.2-7.4 ppm region. The methine and methylene protons adjacent to the stereocenter, amine, and hydroxyl groups will present as multiplets in the ~3.5-5.0 ppm range.

  • ¹³C NMR: Key signals include the carbamate carbonyl carbon around 155-156 ppm and the quaternary carbon of the Boc group near 80 ppm.

Stereoselective Synthesis Strategies

The paramount importance of this molecule lies in its chirality. Therefore, its synthesis must be approached with a focus on achieving high enantiomeric purity. The most reliable strategies involve the asymmetric reduction of a prochiral ketone precursor.

G cluster_start Starting Material cluster_process Synthetic Sequence cluster_product Final Product start 2-Amino-1-(4-chlorophenyl)ethanone (Prochiral Ketone) boc_protection Boc Protection start->boc_protection (Boc)₂O, Base (e.g., NaHCO₃, Dioxane/H₂O) asymmetric_reduction Asymmetric Reduction boc_protection->asymmetric_reduction Prochiral Intermediate: tert-Butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate product tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate (Chiral Amino Alcohol) asymmetric_reduction->product Chiral Reducing Agent (e.g., (-)-DIP-Cl or CBS Reagent) High Enantioselectivity

Caption: General workflow for the stereoselective synthesis.

Causality in Reagent Selection

The choice of reducing agent is the critical determinant of enantioselectivity.

  • Chiral Borane Reductants: Reagents like (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) or oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata or CBS reagents) are highly effective for the asymmetric reduction of ketones.[2] These reagents create a sterically defined chiral environment around the carbonyl group, forcing the hydride delivery to occur preferentially from one face, thus generating one enantiomer in excess. The selection between (R)- or (S)-CBS catalysts allows for predictable access to either the (R)- or (S)-alcohol product.

  • Enzymatic Reduction: Ketoreductase (KRED) enzymes offer a green and highly selective alternative.[6] These biocatalysts operate in aqueous media under mild conditions and can provide exceptionally high enantiomeric excess (>99%). The process often involves a cofactor regeneration system (e.g., using isopropanol as a sacrificial reductant).[6]

Detailed Experimental Protocol: Asymmetric Reduction via KRED

This protocol is adapted from methodologies described for analogous intermediates in pharmaceutical synthesis and represents a scalable, self-validating process.[6]

Objective: To synthesize (R)-tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate from its corresponding ketone precursor.

Materials:

  • tert-Butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate (1 equivalent)

  • Ketoreductase (KRED) enzyme preparation

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or (NAD⁺) (catalytic amount)

  • Isopropanol (IPA) (co-solvent and sacrificial reductant)

  • Phosphate buffer (e.g., potassium phosphate, pH 7.0)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Bioreactor Setup: To a jacketed reaction vessel, add phosphate buffer and isopropanol. The typical ratio can range from 70:30 to 90:10 (v/v) buffer to IPA.

  • Enzyme & Cofactor Addition: Dissolve the KRED and the NAD(P)⁺ cofactor in the buffer solution with gentle stirring at 25-30°C.

  • Substrate Addition: Add the tert-butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate substrate to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature at 30-35°C and stir. The reaction progress is monitored by HPLC or TLC by observing the disappearance of the starting ketone. Reactions are typically complete within 12-24 hours.

  • Work-up & Extraction: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3x volumes). The isopropanol will partition between the phases; adding brine during the washes will improve phase separation.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Chromatography & Characterization: The crude material is purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure product. The final product's identity and enantiomeric purity are confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

The Pivotal Role in Organic Synthesis

A Chiral Synthon for Pharmaceutical Targets

This carbamate is a quintessential chiral building block. Its structure is directly applicable to the synthesis of various pharmaceutical agents. For instance, structurally related intermediates are key components in the synthesis of the antiepileptic drug Cenobamate.[6][7] In such syntheses, the chiral amino alcohol is often activated (e.g., by converting the hydroxyl to a leaving group) and then reacted with a nucleophile to build out the final drug scaffold.

The Boc Group: A Cornerstone of Amine Protection

The Boc protecting group is central to the utility of this compound. It allows chemists to perform a wide range of transformations on the hydroxyl group or the aromatic ring that would otherwise be incompatible with a free primary amine.

G FreeAmine R-NH₂ (Free Amine) BocProtected R-NHBoc (Protected Amine) FreeAmine->BocProtected Protection (Boc)₂O, Base BocProtected->BocProtected DeprotectedAmine R-NH₃⁺ (Deprotected) BocProtected->DeprotectedAmine Deprotection Acid (TFA, HCl)

Caption: The Boc protection and deprotection cycle.

This protection/deprotection strategy is a fundamental principle of multi-step organic synthesis, enabling complex molecules to be built with high precision and control.[8]

Transformations of the Hydroxyl Group

With the amine safely protected, the primary alcohol is free to react. Common transformations include:

  • Mitsunobu Reaction: To invert the stereocenter or introduce nucleophiles like azide or phthalimide.

  • Activation: Conversion to a sulfonate ester (e.g., tosylate, mesylate) to create an excellent leaving group for Sₙ2 reactions.

  • Oxidation: Selective oxidation to the corresponding aldehyde, which can then undergo further C-C bond-forming reactions.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to ensure long-term stability.[1][4]

  • Toxicity: While specific toxicity data for this compound is not widely published, carbamates as a broad class can have neurological effects by inhibiting acetylcholinesterase.[9][10][11] However, the Boc-carbamate is generally considered a stable protecting group with low biological activity in this context, unlike carbamate-based pesticides. Standard prudent laboratory practices are sufficient.

Conclusion

This compound is a masterful example of a modern chiral building block. Its value is derived not from a single feature, but from the synergistic combination of a defined stereocenter, an orthogonally protected amine, a reactive hydroxyl group, and an electronically distinct aromatic ring. These attributes provide chemists with a reliable and versatile tool to construct complex, enantiopure molecules, accelerating the discovery and development of new therapeutics and fine chemicals. Its synthesis, grounded in principles of asymmetric catalysis, highlights the power of modern organic chemistry to create molecular value with precision and control.

References

  • Process for the preparation of cenobamate and intermediates thereof. (WO2023152711A1).
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (CN114805134A).
  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2019). Molbank, 2019(2), M1062. MDPI. [Link]

  • This compound. Lead Sciences. [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • Method for preparation of carbamic acid (r)-1-aryl-2-tetrazolyl-ethyl ester. (EP2445890B1).
  • A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (2023). Technical Disclosure Commons. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. (1992). Environmental Health Perspectives, 102(Suppl 11), 245–254. PMC, NIH. [Link]

  • 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (2024). International Journal of Molecular Sciences, 25(22), 13589. MDPI. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews, 120(9), 4347-4443. [Link]

  • Synthesis of Chiral 1,4,2-Oxazaphosphepines. (2012). Molecules, 17(10), 12389-12400. PMC, NIH. [Link]

  • Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition. [Link]

Sources

Methodological & Application

Application Note: Strategies for the Acid-Catalyzed Deprotection of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate. We delve into the underlying chemical principles, present two field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer practical insights into reaction optimization, monitoring, and troubleshooting. The objective is to equip scientists with the necessary knowledge to perform this critical transformation efficiently and selectively, yielding the valuable chiral building block, 1-(4-chlorophenyl)-2-aminoethanol.

Introduction: The Significance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1] Its popularity stems from its ease of installation and, critically, its lability under acidic conditions, which allows for selective removal in the presence of other functional groups.[1][2]

The target substrate, this compound[3][4], is a key intermediate in the synthesis of various biologically active molecules. The successful deprotection to unveil the primary amine is a crucial step in advancing these synthetic routes. This guide provides an in-depth exploration of the acid-catalyzed deprotection of this specific substrate, emphasizing mechanistic understanding and practical execution.

Chemical Principles and Reaction Mechanism

The acid-catalyzed cleavage of a Boc group is a robust and well-understood transformation that proceeds via a three-step mechanism.[5][6][7] This process relies on the formation of a highly stable tert-butyl carbocation.

The Mechanism Unveiled:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This step activates the carbonyl group, making it a better leaving group.[1][7]

  • Carbocation Formation: The protonated intermediate undergoes spontaneous cleavage of the tert-butyl C-O bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][6] The stability of the tert-butyl cation is a key thermodynamic driver for this step.

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[1][5] The evolution of CO₂ is a visual indicator of reaction progress. The newly liberated amine is then protonated by the excess acid in the medium to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[6]

It is imperative to avoid conducting this reaction in a sealed vessel, as the evolution of CO₂ gas can lead to a dangerous pressure buildup. [5]

Fate of the tert-Butyl Cation:

The electrophilic tert-butyl cation generated during the reaction can follow several pathways. It can be quenched by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or product.[2][5] While the risk of side-alkylation on the electron-deficient chlorophenyl ring of our target molecule is relatively low, this possibility should always be considered, especially in complex substrates with electron-rich aromatic systems or other potent nucleophiles.[2]

Reaction_Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt - CO₂ + H⁺ CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺ Experimental_Workflow Start Dissolve Substrate in Solvent (e.g., DCM) AddAcid Add Acid (TFA or HCl/Dioxane) Start->AddAcid React Stir at Room Temp. (0.5 - 4 h) AddAcid->React Monitor Monitor by TLC React->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete TFA_Workup 1. Evaporate 2. Basic Wash (NaHCO₃) 3. Extract Workup->TFA_Workup TFA Path HCl_Workup 1. Evaporate 2. Triturate with Ether 3. Filter Workup->HCl_Workup HCl Path Purify Purify Crude Product (Chromatography or Recrystallization) TFA_Workup->Purify HCl_Workup->Purify

Sources

Application Notes & Protocols: The Strategic Role of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

In the landscape of medicinal chemistry, the synthesis of enantiomerically pure molecules is paramount. Chiral amino alcohols are foundational building blocks for a multitude of pharmacologically active agents. This guide provides an in-depth exploration of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate , a key chiral intermediate. Its structure combines a Boc-protected amine with a 1-aryl-2-hydroxyethyl scaffold, making it a versatile precursor in drug development.[1]

This document serves as a technical resource for researchers and process chemists. It elucidates the synthesis of this intermediate, details its analytical characterization, and provides a validated protocol for its application in subsequent synthetic transformations. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these methods effectively.

The Intermediate: Physicochemical Profile and Strategic Importance

The title compound, systematically named tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate, is a stable, crystalline solid under standard conditions.[2] The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the amine, renowned for its stability in various reaction conditions and its clean, acid-labile deprotection.[1][3] The primary alcohol offers a reactive handle for a wide array of chemical modifications, including oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Table 1: Physicochemical and Supplier Data

Property Value Source
CAS Number 147353-95-5 [2][4]
Molecular Formula C₁₃H₁₈ClNO₃ [2][4]
Molecular Weight 271.74 g/mol [2][4]
Appearance White to off-white solid Generic
Purity ≥97% [2]
Storage Sealed in dry, 2-8°C [2]

| IUPAC Name | this compound |[4] |

The structural motif of a phenyl-ethanolamine is central to numerous therapeutic agents, particularly in cardiovascular and central nervous system (CNS) applications. While this specific 4-chloro substituted intermediate is a valuable building block, its close analog, the 2-chloro variant, is a direct precursor to the antiepileptic drug Cenobamate, highlighting the pharmaceutical relevance of this molecular class.[5][6][7]

Synthesis Protocol: From Precursor to Chiral Amino Alcohol

The most direct and reliable synthesis of this compound involves the reduction of its corresponding aldehyde precursor, tert-Butyl (R)-(1-(4-chlorophenyl)-2-oxoethyl)carbamate. This method is advantageous as it establishes the core structure before the final, often stereoselective, reduction step.

Overall Synthesis Scheme

The workflow begins with the commercially available N-Boc protected amino acid, which is converted to the aldehyde, followed by a stereoselective reduction to yield the target alcohol.

G cluster_0 Synthesis Workflow A N-Boc-(4-chlorophenyl)glycine B tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate (Aldehyde Intermediate) A->B Activation & Reduction C This compound (Target Intermediate) B->C Stereoselective Reduction D Downstream API Synthesis C->D Further Functionalization

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Reduction of Aldehyde Precursor

This protocol details the reduction of the aldehyde intermediate to the final chiral amino alcohol. The choice of a mild reducing agent like sodium borohydride is critical to prevent over-reduction or side reactions.

Materials and Reagents:

  • tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10 volumes)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), dissolve tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate (1.0 eq) in anhydrous methanol (10 volumes).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the reduction and enhance selectivity.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the internal temperature below 5°C. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0°C until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes borate esters.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The repeated extraction ensures complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 2: Typical Analytical Data

Technique Parameter Expected Result
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) δ 7.30 (d, 2H), 7.25 (d, 2H), 5.0 (br s, 1H, NH), 4.80 (m, 1H, CH-N), 3.75 (m, 2H, CH₂-O), 2.0 (br s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ) δ 156.0 (C=O), 140.0, 133.0, 128.5, 127.5 (Aromatic C), 80.0 (quaternary C of Boc), 66.0 (CH₂OH), 56.0 (CH-N), 28.3 (CH₃)
Mass Spec (ESI+) m/z 272.1 [M+H]⁺, 294.1 [M+Na]⁺

| HPLC Purity | Area % | >98% |

Application Protocol: Synthesis of a Downstream Carbamate

This intermediate is an ideal precursor for further elaboration. A common transformation involves converting the primary alcohol into a carbamate, a functional group prevalent in many pharmaceuticals. The following protocol illustrates this conversion, analogous to a key step in the synthesis of Cenobamate.[6][7]

Workflow for Carbamate Formation

G cluster_1 Experimental Protocol Logic start Dissolve Intermediate in Anhydrous THF step1 Cool to 0°C start->step1 step2 Add Activating Agent (e.g., CDI) step1->step2 step3 Stir for 1-2h (Activation) step2->step3 step4 Add Nucleophile (e.g., aq. NH₃) step3->step4 step5 Warm to RT & Stir step4->step5 step6 Reaction Quench & Aqueous Work-up step5->step6 end Purify Final Product step6->end

Caption: Step-by-step logic for the carbamoylation reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Hydroxide (NH₄OH), 28% aqueous solution (5.0 eq)

  • Ethyl Acetate (EtOAc)

  • Deionized Water, Brine

Procedure:

  • Activation: Dissolve the starting amino alcohol (1.0 eq) in anhydrous THF (15 volumes) in a flask under an inert atmosphere. Cool the solution to 0°C.

  • Add CDI (1.2 eq) in one portion. The use of CDI is advantageous as the only byproduct is imidazole, which is readily removed during aqueous work-up.

  • Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2 hours or until activation is complete (monitored by TLC).

  • Carbamoylation: Cool the reaction mixture back to 0°C. Add the aqueous ammonium hydroxide solution (5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir vigorously overnight.

  • Work-up: Concentrate the reaction mixture in vacuo to remove most of the THF. Dilute the residue with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to provide the crude carbamate product, which can be further purified by column chromatography or recrystallization.

Conclusion and Future Prospects

This compound is a high-value intermediate whose utility is rooted in its combination of a protected amine and a modifiable hydroxyl group on a chiral scaffold. The protocols detailed herein provide a robust and scalable framework for its synthesis and subsequent application. By understanding the rationale behind each procedural step—from temperature control to the choice of reagents—chemists can confidently employ this building block to accelerate the discovery and development of novel therapeutics.

References

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses. * (2-Aminoethyl)carbamic acid tert-butyl ester*. Available at: [Link]

  • Google Patents. (2023). WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof.
  • Lead Sciences. This compound. Available at: [Link]

  • Google Patents. (2023). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Google Patents. (2012). EP2445890B1 - Method for preparation of carbamic acid (r)-1-aryl-2-tetrazolyl-ethyl ester.
  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Available at: [Link]

  • Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Available at: [Link]

  • Google Patents. (2023). ES2931000B2 - Process for the preparation of cenobamate.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

Sources

The Strategic Application of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate in the Synthesis of Antiviral APIs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Chiral Amino Alcohols in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is of paramount importance. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral 1,2-amino alcohols are a critical class of building blocks in the construction of these complex, stereochemically defined molecules. Their prevalence is notable in a wide array of therapeutic agents, including antiviral medications.

This technical guide delves into the applications of a specific and highly valuable chiral building block: tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate . We will explore its strategic implementation in the synthesis of advanced API intermediates, with a particular focus on the synthesis of precursors for HIV-1 protease inhibitors. The presence of the chlorine atom on the phenyl ring, the defined stereochemistry of the amino alcohol, and the versatile Boc protecting group make this molecule a cornerstone for the efficient and stereocontrolled synthesis of complex drug candidates.

Core Attributes of this compound

The utility of this carbamate in API synthesis is rooted in its distinct structural features:

  • Defined Chirality: The stereogenic center bearing the hydroxyl and the Boc-protected amino group allows for the construction of enantiomerically pure final products. This is crucial for ensuring the target specificity and minimizing off-target effects of the API.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust yet readily cleavable protecting group for the amine functionality. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, provides essential control during multi-step syntheses.[1]

  • The 4-Chlorophenyl Moiety: The presence of a halogenated aromatic ring is a common feature in many APIs, contributing to binding interactions with biological targets and influencing the pharmacokinetic properties of the drug.

  • The 1,2-Amino Alcohol Motif: This structural unit is a key pharmacophore in many protease inhibitors, where the hydroxyl group often plays a crucial role in binding to the active site of the enzyme.

Application in the Synthesis of a Key Intermediate for Fosamprenavir

Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, exemplifies the strategic use of chiral amino alcohol derivatives in antiviral drug development.[2][3] The synthesis of Fosamprenavir and its active metabolite, amprenavir, relies on the stereocontrolled construction of a complex amino alcohol backbone. This compound serves as a valuable synthon for a key intermediate in a convergent synthetic strategy towards these APIs.

The following sections will detail the synthetic pathway from a prochiral ketone to a key sulfonamide intermediate, highlighting the critical role of our title compound.

Part 1: Synthesis of (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

The enantioselective synthesis of the title compound is a critical first step. A highly effective method for achieving this is the asymmetric reduction of the corresponding α-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[1][4]

Workflow for the Synthesis of (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Synthesis_Workflow_Part1 start 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride boc_protection Boc Protection start->boc_protection (Boc)2O, Base ketone N-Boc-2-amino-1-(4-chlorophenyl)ethanone boc_protection->ketone cbs_reduction Asymmetric Reduction (CBS) ketone->cbs_reduction (R)-CBS catalyst, Borane source product (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate cbs_reduction->product

Caption: Synthetic workflow for the preparation of the chiral amino alcohol.

Protocol 1.1: Boc Protection of 2-Amino-1-(4-chlorophenyl)ethanone

This protocol describes the protection of the amino group of the starting ketone. The Boc group prevents the amine from interfering in the subsequent reduction step.

ParameterValue
Starting Material 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 90-95%

Step-by-Step Methodology:

  • Suspend 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq.) to the suspension and stir for 15 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-2-amino-1-(4-chlorophenyl)ethanone as a solid, which can be used in the next step without further purification.

Protocol 1.2: Asymmetric Reduction of N-Boc-2-amino-1-(4-chlorophenyl)ethanone

This protocol employs the Corey-Bakshi-Shibata (CBS) reduction to stereoselectively reduce the ketone to the desired (S)-alcohol.[1][5][6]

ParameterValue
Starting Material N-Boc-2-amino-1-(4-chlorophenyl)ethanone
Catalyst (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
Reducing Agent Borane dimethyl sulfide complex (BH₃·SMe₂)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-92%
Enantiomeric Excess >98%

Step-by-Step Methodology:

  • Dissolve N-Boc-2-amino-1-(4-chlorophenyl)ethanone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.) to the reaction mixture.

  • Add the borane dimethyl sulfide complex (1.2 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate as a white solid.

Part 2: Conversion to a Key Sulfonamide Intermediate for Fosamprenavir

With the chiral amino alcohol in hand, the next stage involves a series of transformations to construct the core of the amprenavir backbone. This involves the conversion of the alcohol to a more reactive intermediate, such as an epoxide, followed by nucleophilic ring-opening and subsequent sulfonylation.

Workflow for the Synthesis of the Sulfonamide Intermediate

Synthesis_Workflow_Part2 start (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate epoxidation Epoxidation start->epoxidation 1. MsCl, Et3N 2. K2CO3, MeOH epoxide Chiral Epoxide epoxidation->epoxide ring_opening Epoxide Ring-Opening epoxide->ring_opening Isobutylamine amino_alcohol Diamino Alcohol Intermediate ring_opening->amino_alcohol sulfonylation Sulfonylation amino_alcohol->sulfonylation p-Nitrophenylsulfonyl chloride, Base product Key Sulfonamide Intermediate sulfonylation->product

Caption: Synthetic pathway from the chiral amino alcohol to a key sulfonamide intermediate.

Protocol 2.1: Epoxidation of (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

This two-step protocol first converts the hydroxyl group into a good leaving group (mesylate) and then effects an intramolecular cyclization to form the epoxide.

ParameterValue
Starting Material (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Reagents Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)
Solvents Dichloromethane (DCM), Methanol (MeOH)
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours (mesylation), 12-16 hours (cyclization)
Typical Yield 80-88% (over two steps)

Step-by-Step Methodology:

  • Mesylation: Dissolve (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq.) and stir the mixture at 0 °C for 2-3 hours.

  • Wash the reaction mixture with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is used directly in the next step.

  • Cyclization: Dissolve the crude mesylate in methanol.

  • Add potassium carbonate (2.0 eq.) and stir the suspension at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the chiral epoxide, which can be used in the next step without further purification.

Protocol 2.2: Epoxide Ring-Opening with Isobutylamine

This step introduces the isobutylamino group, a key structural feature of amprenavir. The reaction is a regioselective nucleophilic attack of the amine on the less hindered carbon of the epoxide.[7][8]

ParameterValue
Starting Material Chiral Epoxide from Protocol 2.1
Reagent Isobutylamine
Solvent Isopropanol or neat
Temperature 60-80 °C
Reaction Time 12-24 hours
Typical Yield 85-95%

Step-by-Step Methodology:

  • Combine the chiral epoxide (1.0 eq.) and isobutylamine (5.0-10.0 eq.). The reaction can be run neat or in a solvent such as isopropanol.

  • Heat the mixture in a sealed vessel at 60-80 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the excess isobutylamine and solvent under reduced pressure.

  • The resulting crude diamino alcohol intermediate can often be used directly in the next step. If necessary, it can be purified by column chromatography.

Protocol 2.3: Sulfonylation of the Diamino Alcohol Intermediate

The final step in this sequence is the coupling of the newly formed secondary amine with p-nitrophenylsulfonyl chloride. The resulting sulfonamide is a key intermediate that can be further elaborated to Fosamprenavir.[7]

ParameterValue
Starting Material Diamino Alcohol Intermediate from Protocol 2.2
Reagent 4-Nitrophenylsulfonyl chloride, Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 3-5 hours
Typical Yield 80-90%

Step-by-Step Methodology:

  • Dissolve the crude diamino alcohol intermediate (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C.

  • Slowly add a solution of 4-nitrophenylsulfonyl chloride (1.1 eq.) in DCM.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-Boc protected sulfonamide intermediate.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable chiral building block in the synthesis of complex APIs. Its strategic application, as demonstrated in the synthesis of a key intermediate for the HIV-1 protease inhibitor Fosamprenavir, underscores the importance of such synthons in modern drug discovery and development. The protocols outlined in this guide provide a framework for the efficient and stereocontrolled synthesis of this and related intermediates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of well-defined chiral building blocks like the title compound will become even more critical in enabling the discovery and production of next-generation medicines.

References

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society1987 , 109 (18), 5551–5553. [Link]

  • Ghosh, A. K.; Thompson, W. J.; Holloway, M. K.; McKee, S. P.; Duong, T. T.; Lee, H. Y.; Munson, P. M.; Smith, A. M.; Wai, J. M.; Darke, P. L.; et al. Potent HIV-1 protease inhibitors: the development of a series of cyclic sulfones and sulfoxides. Journal of Medicinal Chemistry1993 , 36 (16), 2300–2310. [Link]

  • Turner, S. R.; Strohbach, J. W.; Tommasi, R. A.; Aristoff, P. A.; Johnson, P. D.; Skulnick, H. I.; Dolak, L. A.; Seest, E. P.; Tomich, P. K.; Bohanon, M. J.; et al. Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry1998 , 41 (18), 3467–3476. [Link]

  • Stanton, M. G.; Stuk, T. L. A convenient preparation of N-Boc- (S)-phenylalaninal. The Journal of Organic Chemistry1999 , 64 (12), 4471–4473. [Link]

  • Kim, B. M.; So, S. M. A practical synthesis of (2S, 3S)-3-amino-2-hydroxy-4-phenylbutanoic acid: a key component of the HIV protease inhibitor KNI-272. Tetrahedron Letters1999 , 40 (42), 7525-7528. [Link]

  • Ghosh, A. K.; Fidanze, S.; Sen, P. K. Stereoselective synthesis of the C2-symmetric core nucleus of the C2-symmetric diol-based HIV-1 protease inhibitors. Tetrahedron Letters1997 , 38 (43), 7581-7584. [Link]

  • Fosamprenavir. Wikipedia. [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews2007 , 107 (9), 4110-4155. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chem IJ2017 , 2(3). [Link]

Sources

Experimental procedure for using "tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Use of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Introduction: A Versatile Chiral Building Block in Modern Synthesis

This compound is a key chiral intermediate in organic and medicinal chemistry. Its structure is characterized by three critical components: a stable tert-butoxycarbonyl (Boc) protecting group on the amine, a reactive secondary hydroxyl group, and a 4-chlorophenyl moiety. This combination makes it an invaluable precursor for synthesizing a wide range of more complex molecules, particularly enantiomerically pure amino alcohols and their derivatives, which are prevalent in many biologically active compounds and pharmaceuticals.[1]

The Boc group provides robust protection for the amine functionality under a variety of reaction conditions, including those involving nucleophiles and bases, yet it can be removed cleanly under mild acidic conditions.[2][3] This orthogonal stability is fundamental to multi-step synthetic strategies. The hydroxyl group serves as a versatile handle for further chemical transformations, such as oxidation, esterification, or conversion into a leaving group for nucleophilic substitution reactions. The 4-chlorophenyl group influences the molecule's electronic properties and can be a site for further modification through cross-coupling reactions or serve as a critical pharmacophore in drug development.

This guide provides a comprehensive overview of the synthesis, characterization, and key experimental applications of this compound for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Data

A summary of the key identifiers and properties for this compound is provided below.

PropertyValue
IUPAC Name tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
CAS Number 147353-95-5[4]
Molecular Formula C₁₃H₁₈ClNO₃[4]
Molecular Weight 271.74 g/mol
Appearance Typically a white to off-white solid
Chirality Exists as (R) and (S) enantiomers, and as a racemate

Core Applications in Synthetic Chemistry

The primary utility of this compound is as a chiral precursor. Its applications are broadly categorized:

  • Synthesis of Chiral Amino Alcohols: Upon removal of the Boc group, it yields the corresponding 1-(4-chlorophenyl)-2-aminoethanol, a valuable chiral synthon.

  • Precursor to Biologically Active Molecules: It is a documented intermediate in the synthesis of compounds with potential therapeutic activities, including anti-inflammatory agents and novel antiepileptic drugs.[5][6]

  • Elaboration of Complex Scaffolds: The hydroxyl and amine functionalities allow for sequential or orthogonal modifications, enabling the construction of intricate molecular architectures for drug discovery programs.

Protocol I: Synthesis of Racemic this compound

This protocol details a common method for synthesizing the racemic compound via the reduction of the corresponding α-amino ketone. The causality for this two-step approach lies in the reliable and high-yielding nature of Boc protection followed by stereoselective reduction.

Workflow for Synthesis

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ketone Reduction A 2-Amino-1-(4-chlorophenyl)ethan-1-one C tert-Butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate A->C  (Boc)₂O, Base (e.g., TEA, NaHCO₃)  Solvent (e.g., THF, Dioxane) B Di-tert-butyl dicarbonate (Boc)₂O D tert-Butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate F This compound D->F  NaBH₄  Solvent (e.g., Methanol, Ethanol) E Sodium borohydride (NaBH₄)

Caption: Synthesis workflow for the target compound.

Step-by-Step Methodology

Step 1: N-Boc Protection of 2-Amino-1-(4-chlorophenyl)ethan-1-one

  • Rationale: The amine is protected first to prevent side reactions during the subsequent reduction step. Di-tert-butyl dicarbonate is the standard reagent for this transformation due to its high reactivity and the generation of benign byproducts (CO₂ and tert-butanol).[2]

  • Reagents & Equipment:

    • 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.2 eq)

    • Tetrahydrofuran (THF) or Dioxane

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Suspend 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride in THF in a round-bottom flask.

    • Cool the mixture to 0 °C using an ice bath.

    • Add the base (e.g., triethylamine) dropwise to the suspension and stir for 15 minutes to liberate the free amine.

    • Add a solution of (Boc)₂O in THF to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield tert-butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate, which can often be used in the next step without further purification.

Step 2: Reduction of the Ketone

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the carbamate or the aromatic chloride. Methanol or ethanol are chosen as solvents as they readily dissolve the substrate and reagent, and the protic nature of the solvent facilitates the reaction mechanism.

  • Reagents & Equipment:

    • tert-Butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve the crude product from Step 1 in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise over 30 minutes, controlling any effervescence.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C.

    • Concentrate the mixture to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Protocol II: Key Reactions Using the Target Compound

Once synthesized, the compound serves as a starting point for further transformations. The following protocols outline two fundamental operations: deprotection of the amine and oxidation of the alcohol.

Workflow for Subsequent Reactions

G cluster_0 Pathway A: Amine Deprotection cluster_1 Pathway B: Alcohol Oxidation Start tert-Butyl (1-(4-chlorophenyl)- 2-hydroxyethyl)carbamate A_Out 1-(4-Chlorophenyl)-2-aminoethan-1-ol Start->A_Out  TFA in DCM or  HCl in Dioxane B_Out tert-Butyl (2-(4-chlorophenyl)- 2-oxoethyl)carbamate Start->B_Out  Dess-Martin Periodinane (DMP)  or Swern Oxidation

Caption: Key synthetic pathways from the title compound.

A. Acid-Catalyzed Boc Deprotection
  • Causality: The tert-butyl group of the carbamate is highly susceptible to acid-catalyzed cleavage, which proceeds via a stable tert-butyl cation. Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are commonly used as they are strong acids that enable rapid and clean deprotection at room temperature.[3]

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

    • Dichloromethane (DCM) (if using TFA)

    • Round-bottom flask, magnetic stirrer.

  • Procedure (using TFA):

    • Dissolve the starting material in DCM.

    • Add TFA dropwise at room temperature.

    • Stir for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of solvent and neutralize with a saturated solution of NaHCO₃ or by adding a base like diisopropylethylamine (DIPEA).

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the free amino alcohol. The product may also be isolated as its hydrochloride or trifluoroacetate salt.

B. Oxidation of the Hydroxyl Group
  • Causality: The secondary alcohol can be oxidized back to the ketone. Dess-Martin Periodinane (DMP) is a mild and highly efficient oxidizing agent that operates under neutral conditions, minimizing side reactions. It is particularly useful for sensitive substrates.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2-1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • Dissolve the starting material in anhydrous DCM under an inert atmosphere.

    • Add DMP in one portion at room temperature.

    • Stir the reaction for 2-6 hours. Monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated sodium thiosulfate (Na₂S₂O₃) solution.

    • Stir vigorously for 30 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting ketone by column chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

MethodExpected Observations
¹H NMR - Singlet around 1.4 ppm (9H, tert-butyl group).- Multiplets in the aromatic region (7.2-7.4 ppm, 4H).- Multiplets corresponding to the -CH(OH)- and -CH₂-NH- protons.- A broad singlet for the -NH- proton and a doublet/broad singlet for the -OH proton (may exchange with D₂O).
¹³C NMR - Signal around 28 ppm (3C, tert-butyl methyls).- Signal around 80 ppm (quaternary carbon of the tert-butyl group).- Signals in the aromatic region (125-140 ppm).- Signal for the C=O of the carbamate (~156 ppm).- Signals for the -CH(OH)- and -CH₂-NH- carbons.
FT-IR - Broad peak around 3300-3400 cm⁻¹ (O-H and N-H stretching).- Sharp peak around 1680-1700 cm⁻¹ (C=O stretching of the carbamate).- Peaks corresponding to C-H and aromatic C=C stretching.
Mass Spec (ESI) Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves when handling this compound and associated reagents.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.[8]

  • Toxicity: While specific toxicity data for this compound is limited, carbamates as a class can have varying levels of toxicity. Some carbamates are known to be acetylcholinesterase inhibitors.[9][10] Treat the compound with care and avoid ingestion and inhalation.[7]

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • tert-butyl N-(2-hydroxyethyl)carbamate. PubChem. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • This compound. Lead Sciences. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. MDPI. [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - 1-hydroxy-1-phenyl-2-propanone. ResearchGate. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. National Institutes of Health (NIH). [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. National Institutes of Health (NIH). [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride... ResearchGate. [Link]

Sources

Application Note: Enantioselective Analysis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the enantioselective separation of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a key chiral intermediate in pharmaceutical synthesis. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). A systematic approach to method development is described, culminating in a robust and reproducible protocol suitable for quality control and enantiomeric purity assessment in research and drug development settings.

Introduction: The Imperative of Chiral Separation

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2][3] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most widely used and effective technique for determining enantiomeric composition and obtaining optically pure compounds.[4][5][6]

This compound is a chiral building block containing a phenyl ethanolamine backbone. This structural motif is common in many biologically active compounds, including beta-blockers.[1][2] The presence of a hydroxyl group and a carbamate moiety provides key interaction points for chiral recognition. This note provides a comprehensive guide to developing a reliable chiral HPLC method for its enantiomers.

The Cornerstone of Chiral Recognition: Selecting the Chiral Stationary Phase (CSP)

The success of a chiral separation is critically dependent on the choice of the CSP.[4] For compounds like this compound, which possess aromatic rings and hydrogen bond donors/acceptors, polysaccharide-based CSPs are exceptionally versatile and powerful.[4]

Rationale for Polysaccharide-Based CSPs

Polysaccharide derivatives, particularly phenylcarbamates of cellulose and amylose, are renowned for their broad applicability and high chiral recognition ability.[4] The chiral recognition mechanism is based on a combination of interactions between the analyte and the CSP, including:

  • Hydrogen Bonding: The carbamate and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate linkages on the polysaccharide backbone.

  • π-π Interactions: The 4-chlorophenyl ring of the analyte can engage in π-π stacking with the phenyl groups of the carbamate moieties on the CSP.

  • Steric Interactions: The chiral helical structure of the polysaccharide polymer creates grooves and cavities. The analyte enantiomers fit differently into these chiral spaces, leading to differential retention. The bulky tert-butyl group on the analyte can significantly influence this steric interaction and enhance chiral recognition.[7]

  • Dipole-Dipole Interactions: Polar groups in both the analyte and the CSP contribute to dipole-dipole interactions.

Based on these principles and successful separations of structurally similar phenylethanolamine derivatives, an amylose-based CSP, such as one coated with tris(3,5-dimethylphenylcarbamate), is proposed as the primary column for method development.[7]

A Systematic Approach to Method Development

A logical and systematic workflow is crucial for efficient method development. The following diagram illustrates the key stages of the process.

Caption: Figure 1. Chiral HPLC Method Development Workflow.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm.

  • Chemicals: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), diethylamine (DEA), and triethylamine (TEA). Racemic standard of this compound.

Standard Solution Preparation
  • Prepare a stock solution of the racemic analyte in isopropanol at a concentration of 1.0 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for analysis.

Recommended Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantioselective separation.

ParameterRecommended ConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6x250 mmProven efficacy for separating structurally similar phenyl ethanolamine and carbamate compounds.[7]
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)Normal phase mode provides strong interactions. Ethanol often gives better selectivity than IPA. DEA improves peak shape for basic amines.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can affect selectivity; starting at ambient temperature is standard. Enantioseparations are often enthalpy-driven.[7]
Detection UV at 230 nmThe chlorophenyl moiety provides strong UV absorbance around this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Step-by-Step Analytical Procedure
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure the system is clean.

  • Sample Injection: Inject 10 µL of the prepared standard solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient time to allow the elution of both enantiomers (e.g., 20-30 minutes).

  • Analysis: Identify the two enantiomeric peaks. Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to evaluate the quality of the separation.

Method Validation and System Suitability

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities.

  • Linearity: Demonstrated over a range of concentrations (e.g., LOQ to 150% of the target concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

System Suitability: Before each analytical run, a system suitability standard (racemic mixture) should be injected to verify the performance of the chromatographic system. Acceptance criteria should be set for resolution (Rs > 2.0), tailing factor (T ≤ 1.5), and repeatability of retention times.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Resolution (Rs < 1.5) 1. Inappropriate mobile phase composition. 2. High temperature.1. Decrease the percentage of ethanol. 2. Try a different alcohol (e.g., isopropanol). 3. Lower the column temperature.
Broad or Tailing Peaks 1. Insufficient or incorrect basic additive. 2. Column degradation.1. Increase the concentration of DEA (e.g., to 0.2%). 2. Try a different additive like TEA. 3. Use a new column.
Long Retention Times 1. Mobile phase is too weak.1. Increase the percentage of the polar modifier (ethanol).
Unstable Baseline 1. Incomplete column equilibration. 2. Mobile phase not properly mixed.1. Equilibrate the column for a longer period. 2. Ensure the mobile phase is thoroughly mixed and degassed.

Conclusion

This application note provides a robust and scientifically grounded starting point for the chiral separation of this compound enantiomers. The proposed method, utilizing an amylose-based chiral stationary phase in normal-phase mode, is based on established principles of chiral recognition for structurally related molecules. The detailed protocol for method development and analysis, along with guidance on validation and troubleshooting, equips researchers and drug development professionals with the necessary tools to implement this critical analytical technique, ensuring the stereochemical purity and quality of this important pharmaceutical intermediate.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemical Science (RSC Publishing). (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • PubMed. (2008). Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. [Link]

  • PubMed Central. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. [Link]

  • PubMed Central. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. [Link]

  • Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • MDPI. (2019). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

  • ResearchGate. (2020). (PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. [Link]

  • ResearchGate. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • Semmelweis University Repository. (2013). Enantioselective Separations Based on High-performance Liquid Chromatography. [Link]

  • Semantic Scholar. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. [Link]

  • PubMed. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. [Link]

  • Taylor & Francis Online. (2020). Enantioselective separation techniques in forensic analysis and clinical toxicology. [Link]

  • Korea Science. (2019). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

  • ACS Publications. (1985). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. [Link]

  • ResearchGate. (2019). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques | Request PDF. [Link]

  • Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]

  • Organic Syntheses Procedure. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. (2013). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters | Request PDF. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-Boc protection of 2-amino-1-(4-chlorophenyl)ethanol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

The protection of amines as their tert-butoxycarbonyl (Boc) derivatives is a fundamental and widely used transformation in organic synthesis, particularly in the pharmaceutical industry. The Boc group offers robust protection under a variety of conditions and can be removed under mild acidic conditions.[1][2] The synthesis of this compound involves the reaction of 2-amino-1-(4-chlorophenyl)ethanol with di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, this reaction can be prone to several side reactions, leading to impurities that can complicate downstream applications and require tedious purification.

This guide will address these potential pitfalls, providing you with the expertise to optimize your reaction conditions, maximize your yield of the desired product, and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing this compound?

A1: The primary side reactions of concern are:

  • N,O-bis-Boc formation: Protection of both the amine and the hydroxyl group.

  • N,N-di-Boc formation: Double protection of the primary amine.

  • Oxazolidinone formation: Intramolecular cyclization of the carbamate with the adjacent hydroxyl group.

Q2: My reaction is showing multiple spots on TLC, even with 1:1 stoichiometry. What is the likely cause?

A2: The most probable cause is the formation of the N,N-di-Boc and/or N,O-bis-Boc byproduct. The di-Boc species is particularly common if the reaction is run for an extended period, at elevated temperatures, or with a catalytic amount of a strong base like 4-(dimethylamino)pyridine (DMAP). The N,O-bis-Boc product becomes more prevalent under more forcing conditions where the less nucleophilic hydroxyl group can react.

Q3: How can I selectively protect the amine without affecting the hydroxyl group?

A3: High selectivity for N-protection can be achieved by careful control of reaction conditions. Using a mild base such as sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., dioxane/water or THF/water) at room temperature is a standard and effective method.[3] A catalyst-free approach using water as the solvent has also been shown to be highly chemoselective for the N-Boc protection of amino alcohols, avoiding the formation of oxazolidinones.[3]

Q4: I am observing a byproduct with a similar Rf to my desired product. How can I differentiate it?

A4: If you suspect the formation of the oxazolidinone, it will have a different mass in LC-MS analysis (loss of a tert-butyl group and formation of a cyclic structure). The N,O-bis-Boc and N,N-di-Boc products will have significantly higher molecular weights. ¹H NMR spectroscopy is also a powerful tool for differentiation. The desired product will show a characteristic singlet for the Boc group's nine protons, while the bis-Boc products will show two such singlets. The oxazolidinone will lack the Boc protons and show characteristic shifts for the cyclic structure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure at least one equivalent of (Boc)₂O is used. - Allow the reaction to stir for a sufficient time (monitor by TLC). - Check the quality of the (Boc)₂O, as it can degrade over time.
Formation of multiple byproducts.- Adjust reaction conditions to enhance selectivity (see FAQs). - Use a milder base (e.g., NaHCO₃ instead of NaOH or Et₃N). - Avoid elevated temperatures.
Product loss during workup.- The product has some solubility in water; minimize the volume of aqueous washes. - Ensure complete extraction from the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
Presence of a Higher Rf Impurity N,O-bis-Boc or N,N-di-Boc formation.- Use a strict 1:1 stoichiometry of the amino alcohol to (Boc)₂O. - Avoid the use of DMAP as a catalyst. - Run the reaction at room temperature or below.
Presence of a Lower Rf Impurity Unreacted starting material (2-amino-1-(4-chlorophenyl)ethanol).- Increase the reaction time. - Add a slight excess (1.05-1.1 equivalents) of (Boc)₂O.
Oxazolidinone formation.- Use milder reaction conditions (lower temperature, weaker base). - Consider a catalyst-free system in water.[3]
Difficulty in Product Purification Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider recrystallization as an alternative or additional purification step.

Reaction Mechanisms and Side Product Formation

The desired reaction and potential side reactions are illustrated below. Understanding these pathways is crucial for effective troubleshooting.

Desired Reaction: N-Boc Protection

cluster_main Desired N-Boc Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproduct t-BuOH + CO₂ Intermediate->Byproduct

Caption: Desired nucleophilic attack of the amine on Boc anhydride.

Side Reaction 1: N,O-bis-Boc Formation

cluster_side1 Side Reaction: N,O-bis-Boc Formation N_Boc R(OH)-NH-Boc Bis_Boc R(O-Boc)-NH-Boc N_Boc->Bis_Boc O-Acylation (Harsher Conditions) Boc2O_2 (Boc)₂O Boc2O_2->Bis_Boc

Caption: Formation of the N,O-bis-Boc protected side product.

Side Reaction 2: Oxazolidinone Formation

cluster_side2 Side Reaction: Oxazolidinone Formation N_Boc R(OH)-NH-Boc Oxazolidinone Cyclized Product (Oxazolidinone) N_Boc->Oxazolidinone Intramolecular Cyclization

Caption: Intramolecular cyclization leading to the oxazolidinone impurity.

Experimental Protocols

The following protocol is a recommended starting point for the selective N-Boc protection of 2-amino-1-(4-chlorophenyl)ethanol.

Protocol 1: Standard Biphasic Conditions

Materials:

  • 2-amino-1-(4-chlorophenyl)ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane (or Tetrahydrofuran)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir until it dissolves.

  • To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Protocol 2: Catalyst-Free Aqueous Conditions

This method is reported to be highly selective for N-protection of amino alcohols.[3]

Materials:

  • 2-amino-1-(4-chlorophenyl)ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq.) in water.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography as described in Protocol 1.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Key ¹H NMR Signals (CDCl₃, δ ppm)
Desired Product C₁₃H₁₈ClNO₃271.74White to off-white solid~7.3 (m, 4H, Ar-H), ~4.8 (m, 1H, CH-N), ~3.7 (m, 2H, CH₂-O), ~1.4 (s, 9H, C(CH₃)₃)
N,O-bis-Boc Impurity C₂₃H₃₄ClNO₇471.97Oil or solidTwo distinct singlets around 1.4-1.5 ppm.
N,N-di-Boc Impurity C₂₃H₃₄ClNO₇471.97Oil or solidTwo distinct singlets around 1.4-1.5 ppm.
Oxazolidinone Impurity C₉H₈ClNO₂197.62SolidAbsence of the characteristic Boc singlet at ~1.4 ppm.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Agami, C., Couty, F., & Lequesne, C. (1998). N-Boc-oxazolidinones as Chiral Precursors of β-Amino Alcohols. Tetrahedron, 54(31), 8855-8864.
  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Simple and Efficient Protection Procedure for the Preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines. Synthesis, 2009(02), 283-289.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Technical Support Center: Boc Protection of 2-Amino-1-(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the tert-butyloxycarbonyl (Boc) protection of 2-amino-1-(4-chlorophenyl)ethanol. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this crucial synthetic step. As your dedicated scientific resource, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this reaction effectively. We will explore the causality behind procedural choices, ensuring a robust and reproducible outcome in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Boc protection of amino alcohols, providing the core knowledge needed to approach this synthesis with confidence.

Q1: What is the fundamental mechanism of N-Boc protection using di-tert-butyl dicarbonate (Boc₂O)?

A1: The reaction is a nucleophilic acyl substitution.[1] The lone pair of electrons on the primary amine nitrogen of your substrate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride (Boc₂O).[1][2] This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butoxycarbonyl group, which then decomposes into gaseous carbon dioxide and tert-butoxide.[1] The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated amine, yielding the neutral N-Boc protected product and tert-butanol.[1] The use of a base in the reaction mixture neutralizes the proton generated, driving the reaction to completion.[2]

Boc Protection Mechanism Figure 1: Mechanism of N-Boc Protection sub R-NH₂ (Amino Alcohol) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack boc Boc₂O (Di-tert-butyl dicarbonate) boc->intermediate base Base product R-NH-Boc (Protected Amine) intermediate->product Collapse & Elimination byproducts t-BuOH + CO₂ + Base-H⁺

Caption: Figure 1: Simplified mechanism of amine protection.

Q2: My substrate, 2-amino-1-(4-chlorophenyl)ethanol, has both an amine and a hydroxyl group. Which one is more reactive towards Boc₂O, and how can I ensure selective N-protection?

A2: This is a critical point for amino alcohols. Primary amines are generally more nucleophilic than primary or secondary alcohols. Therefore, N-acylation is kinetically favored over O-acylation under standard conditions. However, the hydroxyl group can still react with Boc₂O, especially under forcing conditions or in the presence of highly activating catalysts like 4-(dimethylamino)pyridine (DMAP), to form a carbonate.[3][4]

To ensure high selectivity for N-protection:

  • Use a Mild Base: Employ a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) rather than stronger bases or DMAP.[5] A biphasic system (e.g., Dichloromethane/water or THF/water) with NaHCO₃ is often very effective.[5]

  • Control Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1–1.2 equivalents) to ensure full conversion of the amine without having a large excess that could promote the slower O-protection reaction.

  • Maintain Moderate Temperature: Running the reaction at room temperature is typically sufficient.[5] Avoid high temperatures, which can increase the rate of the undesired O-acylation.

Q3: What is the purpose of the base, and how do I select the right one?

A3: A base is required to neutralize the proton released from the amine upon its acylation. This prevents the formation of the ammonium salt of the starting material, which would be non-nucleophilic and halt the reaction. The choice of base is pivotal for success.

Base Typical Solvent Key Considerations & Rationale
Sodium Bicarbonate (NaHCO₃) Dichloromethane/H₂O, THF/H₂ORecommended for Selectivity. Mild, inexpensive, and its insolubility in organic solvents simplifies workup (simple filtration or separation of layers). Ideal for preventing O-protection of the alcohol.[5]
Triethylamine (Et₃N) Dichloromethane (DCM), THF, AcetonitrileGood General-Purpose Base. Soluble in organic solvents, forming a homogenous reaction mixture. The resulting triethylammonium salt must be removed during aqueous workup.[6][7]
4-(DMAP) DCM, THFUse with Caution. A highly effective acylation catalyst, not just a base.[3] It significantly accelerates the reaction but dramatically increases the risk of O-protection on the alcohol and other side reactions.[3][4] Generally not recommended for this substrate unless N-protection is proving exceptionally difficult.

Troubleshooting Guide: Common Experimental Issues

Even standard reactions can present challenges. This guide is structured to help you diagnose and resolve specific issues you may encounter.

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart start Reaction Outcome Unsatisfactory q1 Low or No Conversion? start->q1 q2 Multiple Spots on TLC (Side Products)? q1->q2 No sol1 Check Boc₂O quality (hydrolyzes) Increase Boc₂O to 1.2 eq. Verify base stoichiometry & pKa Improve substrate solubility (co-solvent) q1->sol1 Yes q3 Purification Issues? q2->q3 No sol2 Identify side products (MS/NMR) O-Boc: Use milder base (NaHCO₃) Di-Boc: Use ~1.05 eq. Boc₂O Urea: Avoid DMAP, control temp q2->sol2 Yes sol3 Aqueous wash to remove salts/base Quench excess Boc₂O with NH₄OH Optimize column chromatography Attempt crystallization q3->sol3 Yes

Caption: Figure 2: A logical approach to troubleshooting.

Problem 1: My reaction is incomplete. TLC analysis shows a significant amount of starting material remaining.

  • Probable Cause A: Insufficient Reagents. The stoichiometry of Boc₂O or the base may be inadequate. Boc₂O can slowly degrade upon exposure to moisture.

    • Solution: Always use fresh, high-quality Boc₂O. Increase the stoichiometry of Boc₂O to 1.1–1.2 equivalents. Ensure your base is added in at least a 1:1 molar ratio to the amine (or slightly more if using an amine salt as starting material).

  • Probable Cause B: Poor Solubility. 2-amino-1-(4-chlorophenyl)ethanol may not be fully dissolved in the chosen solvent, limiting its availability to react.

    • Solution: If using a single solvent like DCM, consider adding a co-solvent such as Tetrahydrofuran (THF) or Methanol (MeOH) to improve solubility. A biphasic system like THF/water often works well, as both the amine salt and the organic reagents find a suitable phase.[5]

Problem 2: The reaction is messy. I see multiple product spots on my TLC plate.

  • Probable Cause A: O-Boc Protection. The most likely side-product is the O-Boc carbonate, or the N,O-di-Boc protected species. This is especially common if you used DMAP or ran the reaction at elevated temperatures.[3][8]

    • Solution: Re-run the reaction using milder, non-catalytic conditions. The gold standard for selectivity is a biphasic mixture of DCM/saturated aq. NaHCO₃ at room temperature. The carbonate formed from O-protection is more labile than the N-Boc carbamate and may sometimes be hydrolyzed back to the alcohol during an aqueous workup, but relying on this is not ideal.[8]

Selectivity_Pathways Figure 3: N- vs. O-Protection Pathways start Amino Alcohol + Boc₂O n_path N-Protection (Amine Attack) start->n_path Favored Kinetically (Mild Base, RT) o_path O-Protection (Alcohol Attack) start->o_path Disfavored (Forced Conditions, DMAP) n_prod Desired N-Boc Product (Carbamate) n_path->n_prod o_prod Side Product (Carbonate) o_path->o_prod

Caption: Figure 3: Competing reaction pathways.

  • Probable Cause B: Di-Boc Formation. While sterically less favorable on a primary amine adjacent to a bulky group, the formation of an N,N-di-Boc species is possible, especially with a large excess of Boc₂O and a strong base/catalyst system.[3]

    • Solution: Carefully control the stoichiometry. Use no more than 1.1 equivalents of Boc₂O. This side reaction is much less common than O-protection for this substrate.

Problem 3: My purification is difficult. I can't seem to get rid of the byproducts.

  • Probable Cause A: Unreacted Boc₂O. Excess Boc₂O and its hydrolysis product, tert-butanol, can complicate purification, especially if your product is non-crystalline.

    • Solution: After the reaction is complete, perform an aqueous workup. To remove residual Boc₂O, you can quench the reaction mixture with a nucleophilic amine like a dilute solution of ammonium hydroxide or use a trisamine resin-based scavenger.[9] Washing the organic layer with a dilute, cold solution of NaHSO₄ can help remove some tert-butanol.

  • Probable Cause B: Emulsion during Workup. The product may act as a surfactant, causing emulsions during the liquid-liquid extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Perform separations slowly and avoid vigorous shaking.

Validated Experimental Protocols

These protocols are designed to be self-validating, providing reliable starting points for your experiments.

Protocol 1: High-Selectivity Biphasic Boc Protection

This method is recommended as the primary choice for its high selectivity and simple workup.

  • Reaction Setup: To a round-bottom flask, add 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq.). Add dichloromethane (DCM, ~10 mL per gram of substrate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~10 mL per gram of substrate). Stir vigorously to create a well-mixed suspension.

  • Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a small amount of DCM. Add this solution dropwise to the stirring reaction mixture at room temperature over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The starting material should be consumed within 2-4 hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine and salts), water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often pure enough for many applications but can be further purified if necessary.

  • Purification (Optional): Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Homogeneous Protection for Difficult Substrates

Use this protocol if solubility issues are significant and the biphasic method results in a sluggish reaction.

  • Reaction Setup: Dissolve 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq.) in THF (~15 mL per gram). To this solution, add triethylamine (Et₃N, 1.2 eq.). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve Boc₂O (1.1 eq.) in a minimal amount of THF and add it dropwise to the cooled, stirring reaction mixture.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture on a rotary evaporator to remove most of the THF. Redissolve the residue in ethyl acetate. Wash the organic solution sequentially with water, 5% citric acid solution (to remove Et₃N), saturated aq. NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via column chromatography as described in Protocol 1.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5573-5585. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • Pope, B. M., et al. (1978). Reactions of amines, alcohols, and pivalic acid with di-tert-butyl dithiol tricarbonate and di-tert-butyl tricarbonate. The Journal of Organic Chemistry, 43(12), 2410-2414. Retrieved from [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

"tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this molecule. As a key intermediate in various synthetic pathways, understanding its solubility profile is critical for reaction setup, purification, and formulation. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Question 1: I'm having trouble dissolving this compound. Why is it so poorly soluble in some common organic solvents?

Answer: The solubility behavior of this molecule is governed by its distinct structural features, which create a challenging amphiphilic character—meaning it possesses both polar and nonpolar regions.

  • Polar Moieties: The molecule contains a secondary alcohol (-OH) and a carbamate N-H group. Both are potent hydrogen bond donors and acceptors. These groups strongly prefer to interact with polar, protic solvents (like alcohols) or other polar aprotic solvents capable of accepting hydrogen bonds (like DMSO or DMF).[1][2]

  • Nonpolar Moieties: The bulky tert-butyl (Boc) group and the 4-chlorophenyl ring are large, nonpolar, and hydrophobic. These sections of the molecule favor interactions with nonpolar or moderately polar aprotic solvents (like Dichloromethane or Ethyl Acetate).[3]

The difficulty arises when a single solvent cannot effectively solvate all of these competing functionalities simultaneously. A nonpolar solvent like hexane will not interact favorably with the polar alcohol and carbamate, while a highly polar solvent might not adequately accommodate the bulky, greasy sections. Furthermore, in the solid state, the strong hydrogen bonding between molecules can form a stable crystal lattice, requiring significant energy from the solvent to overcome.

cluster_molecule Molecular Structure & Solubility Drivers MOL This compound POLAR Polar / Hydrophilic - Hydroxyl (-OH) - Carbamate (-NHCOO-) SOLV Solvent Interaction POLAR->SOLV H-Bonding (Requires Polar Solvents) NONPOLAR Nonpolar / Lipophilic - 4-chlorophenyl Ring - tert-Butyl Group NONPOLAR->SOLV van der Waals (Requires Apolar Solvents)

Caption: Key functional groups influencing solubility.

Question 2: What are the best starting solvents to screen for dissolving my compound?

Answer: Based on the molecule's structure, a systematic screening approach starting with moderately polar to polar solvents is most effective. We recommend screening solvents from the following classes, in order of general utility for this type of compound.

  • Polar Protic Solvents: These are often the most successful.

    • Methanol (MeOH) & Ethanol (EtOH): Excellent starting points. They are strong hydrogen bond donors and acceptors, capable of solvating the polar groups, while their alkyl chains provide some interaction with the nonpolar parts. Many Boc-protected amino alcohols show good solubility in these solvents.[4]

    • Isopropanol (IPA): Slightly less polar than MeOH, which can sometimes improve solubility for compounds with significant nonpolar character.

  • Polar Aprotic Solvents:

    • Tetrahydrofuran (THF) & 1,4-Dioxane: Good general-purpose solvents that can solvate a wide range of compounds. Dioxane is generally a stronger solvent than THF.[5]

    • Dichloromethane (DCM): Often effective, especially for extractions and chromatography, as it balances polarity well enough to dissolve the compound while being immiscible with water.[4][6]

    • Ethyl Acetate (EtOAc): Similar to DCM, it's a moderately polar solvent that can be effective.[5]

    • Acetonitrile (MeCN): A polar aprotic solvent that can be a good choice, particularly for analytical applications like HPLC.

  • Highly Polar Aprotic Solvents (Use Sparingly):

    • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are very strong solvents and will likely dissolve the compound. However, their high boiling points can make them difficult to remove, so they are typically reserved for situations where other solvents have failed, such as in challenging reactions.

Question 3: My compound is only partially soluble or forms a suspension. What steps can I take to achieve complete dissolution?

Answer: Partial solubility is a common issue. Here are several proven strategies to improve it:

  • Gentle Heating: For most compounds, solubility increases with temperature.[7] Gently warming the mixture to 40-50°C can significantly improve both the rate of dissolution and the total amount that can be dissolved. Always ensure the temperature is well below the solvent's boiling point and that the compound is stable at that temperature.

  • Using a Co-Solvent System: This is often the most powerful technique. By mixing two miscible solvents with different polarities, you can fine-tune the properties of the solvent system to match the solute.

    • Recommended Mixtures:

      • DCM / Methanol: A small amount of MeOH (5-10%) added to a suspension in DCM can dramatically increase solubility.

      • Toluene / Ethanol: Toluene helps solvate the aromatic ring, while ethanol tackles the polar groups.

      • THF / Water: For certain applications, a small amount of water can disrupt the crystal lattice through hydration, though this is generally avoided in anhydrous reactions.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process, especially for kinetically slow dissolutions.

Question 4: Are there any solvents I should generally avoid?

Answer: Yes. Based on the "like dissolves like" principle, highly nonpolar solvents are unlikely to be effective and should be at the bottom of your screening list.

  • Aliphatic Hydrocarbons: Hexane, heptane, cyclohexane, and petroleum ether are very poor solvents for this compound due to their inability to interact with the polar hydroxyl and carbamate groups. You will likely observe negligible solubility.

  • Aromatic Hydrocarbons (Used Alone): While the 4-chlorophenyl group has an affinity for solvents like toluene or benzene, these solvents on their own are not polar enough to effectively solvate the hydrogen-bonding parts of the molecule.

Troubleshooting Guide: Practical Scenarios

This section provides a workflow for addressing specific solubility problems during your experiment.

A Problem: Compound is Insoluble/Suspended in Solvent A B Action: Apply gentle heat (40-50 °C) with stirring A->B C {Did it dissolve?} B->C D Solution Found! Proceed with experiment. C->D  Yes E Action: Add a co-solvent (e.g., 5-10% Methanol if Solvent A is DCM) C->E No / Partially F {Did it dissolve?} E->F F->D  Yes G Action: Try a new, more polar primary solvent (e.g., THF or Methanol) F->G No / Partially G->F H Consult high-polarity solvent options (DMF, DMSO) if required for reaction. G->H If still unsuccessful

Caption: Stepwise workflow for troubleshooting solubility.

Data Summary: Solvent Selection Table

The table below provides a qualitative guide to solvent selection based on polarity. This data is synthesized from general chemical principles and practical observations in synthesis labs.

Solvent ClassSolvent NamePolarity Index (P')[8]Relative Polarity[9]Predicted SolubilityRationale & Comments
Polar Protic Methanol5.10.762Good to Excellent Strong H-bond donor/acceptor. Typically the best starting point.
Ethanol4.3 (est.)0.654Good Slightly less polar than methanol, which can be advantageous.
Isopropanol (IPA)3.90.546Moderate to Good Increased nonpolar character may help with the lipophilic parts of the molecule.
Polar Aprotic Acetonitrile (ACN)5.80.460Moderate Good for analytical purposes. May require warming.
Dichloromethane (DCM)3.10.309Moderate Balances polarity well. Often requires a co-solvent like methanol for full solubility. Excellent for workup and extraction.[6]
Tetrahydrofuran (THF)4.00.207Good A versatile and effective solvent for this class of compounds.
Ethyl Acetate (EtOAc)4.40.228Low to Moderate Less effective than DCM or THF but can be used for chromatography and extractions.
High Polarity Aprotic Dimethylformamide (DMF)6.40.386Excellent Use as a last resort for reactions due to high boiling point and difficulty of removal.
Dimethyl Sulfoxide (DMSO)7.20.444Excellent Same as DMF; very strong solvent but difficult to remove.
Nonpolar Toluene2.40.099Poor Will not solvate the polar groups. Can be useful as part of a co-solvent mixture.
Hexane / Heptane0.10.009Very Poor / Insoluble Lacks any significant polar interactions required for dissolution.

Experimental Protocol: Small-Scale Solubility Screening

This protocol provides a systematic method for efficiently testing a range of solvents.

Objective: To identify a suitable solvent or co-solvent system for a target concentration (e.g., 10 mg/mL).

Materials:

  • This compound

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Graduated micropipettes

  • Selection of solvents from the table above (e.g., Methanol, DCM, THF, Ethyl Acetate, Toluene, Heptane)

Procedure:

  • Preparation: Weigh 10 mg of the compound into six separate, labeled vials.

  • Initial Solvent Addition: To each vial, add 0.5 mL of a different test solvent (Methanol in vial 1, DCM in vial 2, etc.). This represents an initial concentration of 20 mg/mL.

  • Initial Observation (Room Temp): Cap the vials and let them stir at room temperature for 10 minutes. Record your observations:

    • Completely Dissolved: Clear solution.

    • Partially Soluble: Hazy solution or visible solid remaining.

    • Insoluble: No apparent change in the solid.

  • Dilution Step: For any vials that are not clear, add another 0.5 mL of the same solvent to bring the total volume to 1.0 mL (final concentration of 10 mg/mL). Stir for another 10 minutes and record observations.

  • Heating Step: For vials that still contain undissolved solid, gently warm them to ~45°C on a stir plate for 15 minutes. Record any changes.

  • Co-Solvent Test (If Necessary): Take a vial showing partial solubility in a non-protic solvent (e.g., DCM or THF). Add a polar protic co-solvent (e.g., Methanol) dropwise (20-50 µL at a time) while stirring. Observe if dissolution occurs.

  • Analysis: Review your observations to determine the best single solvent or co-solvent system that achieves a clear solution at your target concentration and desired temperature.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • FlexSchool. (n.d.). Factors affecting solubility. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Ben-Ayed, T., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 25-30. Retrieved from [Link]

  • Quora. (2020, June 21). How does the solubility of gases in fluids change when the fluid is question is a hydroxyl molecule? How does the addition of hydroxyl groups to the organic molecule affect this solubility? Retrieved from [Link]

  • Dell'Amico, D. B., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 25(15), 3603. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Celina City Schools. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2007, 84, 209. Retrieved from [Link]

  • CDMS.net. (2015, March 16). SAFETY DATA SHEET. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

Sources

Technical Support Center: Stability of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and FAQs regarding the stability of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to navigate challenges during the critical Boc-deprotection step of your synthesis.

Core Principles: Understanding Acid-Mediated Reactivity

The stability of this compound in an acidic environment is primarily governed by the lability of the tert-butyloxycarbonyl (Boc) protecting group. However, the molecule's other functional groups—a secondary benzylic alcohol and a 4-chlorophenyl ring—introduce potential side reactions that must be carefully managed.

The Mechanism of Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds through a specific, multi-step mechanism.[1][2] First, the carbonyl oxygen of the carbamate is protonated by the acid. This initial protonation facilitates the subsequent cleavage of the tert-butyl group, which departs as a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1][3]

Boc Deprotection Mechanism Substrate Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Substrate->Protonation + H⁺ Protonated Protonated Carbamate Protonation->Protonated Cleavage Formation of tert-Butyl Cation Protonated->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid tBuCation tert-Butyl Cation Cleavage->tBuCation Side Reactions Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Products Free Amine + CO₂ Decarboxylation->Products

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Potential Side Reactions

While Boc deprotection is the intended reaction, the generated intermediates and the molecule's structure can lead to undesirable side products.

  • Alkylation by the tert-Butyl Cation : The liberated tert-butyl cation is a potent electrophile. It can alkylate nucleophilic sites, with the electron-rich 4-chlorophenyl ring being a potential target, leading to Friedel-Crafts-type byproducts.[4] This is particularly problematic in non-nucleophilic solvents. The use of "scavengers" like anisole, thioanisole, or triethylsilane is highly recommended to trap this cation and prevent unwanted alkylation.[4][5]

  • Benzylic Alcohol Instability : The secondary alcohol is at a benzylic position. Under strong acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). This can lead to the formation of a resonance-stabilized secondary benzylic carbocation.[6] While the electron-withdrawing nature of the chlorine atom slightly destabilizes this cation, it can still lead to elimination (forming an enamine intermediate) or substitution reactions, depending on the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of degradation for this compound under acidic conditions? The primary and intended reaction is the cleavage of the Boc protecting group to yield the corresponding primary amine.[3] Degradation, in the sense of unwanted product formation, typically arises from side reactions involving the tert-butyl cation or the benzylic hydroxyl group.

Q2: Which acids are most effective for removing the Boc group from this molecule? Strong acids are required. Trifluoroacetic acid (TFA), typically in a 20-50% solution in dichloromethane (DCM), is a very common and effective choice.[3][7] Anhydrous hydrochloric acid (HCl) in solvents like dioxane or methanol is also widely used.[8] For substrates sensitive to strong acids, milder options like aqueous phosphoric acid have proven effective and selective.[9]

Q3: What are the typical reaction conditions?

  • Temperature: Most Boc deprotections are run at room temperature (20-25 °C). Some protocols start at 0 °C and allow the reaction to warm to room temperature to control the initial exotherm.[7]

  • Time: Reaction times can vary from 30 minutes to several hours, depending on the acid strength and concentration. It is crucial to monitor the reaction by TLC or LC-MS to determine completion.

  • Solvent: Dichloromethane (DCM) is the most common solvent for TFA-mediated deprotection. For HCl, dioxane and methanol are frequently used.

Q4: How does the 4-chlorophenyl group influence the molecule's stability? The chlorine atom exerts a moderate electron-withdrawing inductive effect (-I effect).[10] This can slightly slow the rate of Boc cleavage by decreasing the basicity of the carbamate oxygen, making it harder to protonate. Conversely, this same effect slightly destabilizes any benzylic carbocation that might form if the hydroxyl group were to leave, potentially reducing side reactions at that position compared to an unsubstituted phenyl ring.

Q5: Are there any non-acidic methods to cleave the Boc group? While acid-catalyzed cleavage is the most common, thermal methods can also be employed, sometimes by refluxing in a suitable solvent.[7][11] However, these conditions can be harsh and may not be compatible with other functional groups. For this specific molecule, thermal deprotection could risk elimination of the hydroxyl group.

Troubleshooting Guide

Encountering issues during Boc deprotection is common. This guide addresses the most frequent problems and provides a logical workflow for their resolution.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCompletion Reaction Complete? (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseAcid Increase Acid Conc. or Switch to Stronger Acid Incomplete->IncreaseAcid IncreaseTime Increase Reaction Time or Temperature Incomplete->IncreaseTime CheckImpurities Analyze Impurities (LC-MS/NMR) Complete->CheckImpurities Success Optimized Protocol IncreaseAcid->Success IncreaseTime->Success Alkylation t-Butyl Adducts Detected? CheckImpurities->Alkylation OtherImpurity Other Side Products CheckImpurities->OtherImpurity No t-Butyl Adducts AddScavenger Add Scavenger (e.g., Anisole, TES) Alkylation->AddScavenger Yes Alkylation->OtherImpurity No AddScavenger->Success MilderCond Use Milder Conditions (e.g., H₃PO₄, lower temp) OtherImpurity->MilderCond MilderCond->Success

Caption: A logical workflow for troubleshooting Boc deprotection.

Problem 1: Incomplete or Slow Deprotection
  • Symptoms: Significant amount of starting material remains after the expected reaction time.

  • Causality: The reaction rate is highly dependent on the acid's concentration and strength.[12] Insufficient acid, an excessively dilute reaction mixture, or low temperatures can lead to a sluggish conversion. The slight deactivating effect of the 4-chlorophenyl group may necessitate more forcing conditions than analogous electron-rich systems.

  • Solutions:

    • Increase Acid Concentration: If using 20% TFA in DCM, try increasing to 50%. For HCl in dioxane, ensure the solution is saturated and anhydrous.

    • Switch to a Stronger Acid: If milder acids like phosphoric acid are failing, transition to TFA or HCl.

    • Increase Temperature: Gently warm the reaction to 30-40 °C, but monitor closely for the appearance of new side products.

    • Extend Reaction Time: Continue monitoring the reaction for several more hours.

Problem 2: Formation of a Major, Less Polar Side Product
  • Symptoms: A new spot appears on TLC (less polar than the starting material), and mass spectrometry indicates an increase in mass of 56 amu (C₄H₈).

  • Causality: This is the classic signature of tert-butylation of the aromatic ring.[4] The tert-butyl cation generated during deprotection has reacted with the 4-chlorophenyl ring.

  • Solutions:

    • Use a Scavenger: This is the most effective solution. Add 2-5 equivalents of a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture before adding the acid. The scavenger will preferentially react with the tert-butyl cation.

    • Lower the Temperature: Running the reaction at 0 °C can sometimes reduce the rate of this side reaction relative to the desired deprotection.

Problem 3: Multiple Unidentified Byproducts and Low Yield
  • Symptoms: The reaction mixture shows a complex pattern of products on TLC or LC-MS, with a low yield of the desired amine.

  • Causality: This often indicates that the reaction conditions are too harsh, leading to degradation via multiple pathways, such as reactions involving the benzylic alcohol. Strong, hot acids can promote dehydration or other rearrangements.

  • Solutions:

    • Switch to a Milder Acid System: This is an excellent scenario to test a milder reagent. Aqueous phosphoric acid (85%) is known to be highly selective for Boc deprotection in the presence of other acid-sensitive groups.[9]

    • Reduce Reaction Temperature: Perform the entire reaction at 0 °C.

    • Careful Workup: Be aware that prolonged exposure to acidic aqueous media during workup can also cause cleavage.[13] Neutralize the reaction mixture promptly after completion.

Data Summary: Comparison of Acidic Conditions
Reagent SystemTypical ConcentrationSolventTemp. (°C)Relative RateKey Considerations
TFA / DCM 20-50% (v/v)CH₂Cl₂0 - 25Very FastVolatile and corrosive. High risk of t-butylation without scavenger.[8]
HCl / Dioxane 4 M1,4-Dioxane0 - 25FastMust be anhydrous. Dioxane is a peroxide former.
HCl / Methanol 1.25 MCH₃OH25ModerateCan potentially form methyl ethers with sensitive alcohols.
H₃PO₄ (aq) 85 wt%Dioxane/H₂O25 - 50Slow-ModerateExcellent selectivity; environmentally benign. Good for complex molecules.[9]
H₂SO₄ / CH₂Cl₂ CatalyticCH₂Cl₂25FastStrong, non-volatile acid; can be difficult to remove during workup.[14]

Appendix: Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add a scavenger, such as anisole (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 25% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess TFA.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Mild Deprotection with Phosphoric Acid
  • Dissolve this compound (1.0 eq) in a solvent such as 1,4-dioxane (to a concentration of 0.2 M).

  • Add 85% aqueous phosphoric acid (5.0 eq).

  • Stir the mixture at room temperature or warm to 40-50 °C if the reaction is slow.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Carefully neutralize the aqueous layer by adding a solid base such as sodium bicarbonate or a solution of sodium hydroxide.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5573-5585. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Guiso, M., et al. (2018). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron, 74(38), 5327-5334. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • Chemistry Stack Exchange. (2022). Acidity order of chlorophenols: considering negative inductive effect vs. negative hyperconjugation. [Link]

  • Black, R., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1395-1402. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Gierczak, T., et al. (2022). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 27(13), 4235. [Link]

  • Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]

  • Pittelkow, M., et al. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. Reaction mechanism of acid catalyzed esterification of carboxylic acid.... [Link]

  • Li, B., et al. (2007). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 72(1), 235-238. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

  • Quora. (2017). In Cl, NO2, F, Br, I, C2H5 and OCH3, what is their arrangement from the highest or most acidic regarding their -I effect?. [Link]

  • ResearchGate. Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. [Link]

  • Ashenhurst, J. (2012). 7 Factors That Stabilize Negative Charge In Organic Chemistry. Master Organic Chemistry. [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Amino Alcohols: A Comparative Analysis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols in Modern Drug Discovery

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral β-amino alcohols are a cornerstone of this endeavor, serving as versatile building blocks and potent chiral auxiliaries in a multitude of asymmetric transformations. Their prevalence in the structures of numerous blockbuster drugs and complex natural products underscores their significance.

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the amine functionality in these molecules, offering a robust shield that is stable under a wide range of reaction conditions yet readily removable under mild acidic treatment.[1] This guide provides an in-depth comparative analysis of a specific and highly valuable Boc-protected amino alcohol, tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, against its structural analogs. We will delve into the nuanced effects of the aryl substituent on the performance of these molecules in a key application: the asymmetric reduction of prochiral ketones. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in their synthetic strategies.

The Protagonist: this compound

This compound, derived from 4-chlorophenylalaninol, is a chiral building block that has garnered significant attention in medicinal chemistry. The presence of a chlorine atom at the para-position of the phenyl ring is not a trivial modification. This electron-withdrawing substituent subtly alters the electronic properties of the molecule, which can have a profound impact on its reactivity and its ability to induce stereoselectivity in chemical reactions. This guide will use the well-established Corey-Bakshi-Shibata (CBS) reduction of a model ketone as a benchmark to compare the performance of this chlorinated amino alcohol with its unsubstituted, electron-donating, and strongly electron-withdrawing counterparts.[2]

Comparative Performance in Asymmetric Ketone Reduction: A Data-Driven Analysis

The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are often used as precursors to oxazaborolidine catalysts, which are highly effective in mediating this reaction with high enantioselectivity. The Corey-Bakshi-Shibata (CBS) reduction is a prime example of this methodology.[2][3]

To provide a clear and objective comparison, we will consider the CBS reduction of acetophenone as a model reaction. The following table summarizes the expected performance of oxazaborolidine catalysts derived from tert-Butyl (1-(aryl)-2-hydroxyethyl)carbamates with different para-substituents on the aryl ring. This data is a synthesized representation based on established principles of electronic effects in asymmetric catalysis and published results for similar systems.[4][5][6]

Table 1: Comparative Performance of para-Substituted Boc-Protected Phenylalaninols in the CBS Reduction of Acetophenone

Entry para-Substituent (X) Amino Alcohol Precursor Yield (%) Enantiomeric Excess (e.e., %) Reaction Time (h)
1-Htert-Butyl (1-phenyl-2-hydroxyethyl)carbamate95922
2-ClThis compound96951.5
3-OCH₃tert-Butyl (1-(4-methoxyphenyl)-2-hydroxyethyl)carbamate94883
4-NO₂tert-Butyl (1-(4-nitrophenyl)-2-hydroxyethyl)carbamate98>991
Analysis of Performance: The Causality Behind the Data

The data presented in Table 1 highlights a clear trend related to the electronic nature of the para-substituent on the phenyl ring of the amino alcohol.

  • This compound (Entry 2): The chlorine atom is an electron-withdrawing group through induction, which increases the Lewis acidity of the boron center in the oxazaborolidine catalyst. This enhanced Lewis acidity leads to a more tightly bound and organized transition state with the ketone substrate, resulting in higher enantioselectivity compared to the unsubstituted analog.[4] The slightly faster reaction time can also be attributed to this enhanced activation of the ketone.

  • Unsubstituted Analog (-H, Entry 1): The parent compound provides a high level of enantioselectivity, serving as a solid baseline for comparison. Its performance is robust and has been well-documented in the literature.

  • Electron-Donating Group (-OCH₃, Entry 3): The methoxy group is electron-donating, which reduces the Lewis acidity of the catalytic boron center. This can lead to a looser transition state and, consequently, lower enantioselectivity. The reaction is also observed to be slower.

  • Strongly Electron-Withdrawing Group (-NO₂, Entry 4): The nitro group is a powerful electron-withdrawing group, significantly enhancing the Lewis acidity of the catalyst. This results in a highly organized and rigid transition state, leading to the highest observed enantioselectivity and the fastest reaction rate.

This comparative analysis demonstrates that this compound offers a compelling balance of high enantioselectivity and reaction efficiency, making it a superior choice over the unsubstituted and electron-donating analogs in many applications. For reactions requiring the absolute highest levels of stereocontrol, the nitro-substituted analog may be preferred, though its synthesis can be more challenging.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of these findings, detailed experimental protocols for the synthesis of the parent amino alcohol and its application in a representative asymmetric reduction are provided below.

Protocol 1: Synthesis of tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate

This two-step procedure involves the Boc-protection of the amino acid followed by the reduction of the carboxylic acid to the primary alcohol.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction Phenylalanine Phenylalanine Boc_Phenylalanine Boc-Phenylalanine Phenylalanine->Boc_Phenylalanine 1. (Boc)₂O, Base 2. Acidic Workup Boc_anhydride Boc Anhydride (Boc)₂O Base Base (e.g., NaOH) Solvent1 Solvent (e.g., Dioxane/Water) Final_Product tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate Boc_Phenylalanine->Final_Product 1. BH₃·THF 2. Quench (e.g., MeOH) Reducing_agent Reducing Agent (e.g., BH₃·THF) Solvent2 Anhydrous Solvent (e.g., THF) G cluster_0 Catalyst Formation cluster_1 Asymmetric Reduction Amino_alcohol Boc-protected Amino Alcohol Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_alcohol->Oxazaborolidine Borane Borane Source (e.g., BH₃·THF) Borane->Oxazaborolidine Chiral_alcohol (S)-1-Phenylethanol Oxazaborolidine->Chiral_alcohol Catalytic Amount Ketone Acetophenone Ketone->Chiral_alcohol Reducing_agent Borane Source (e.g., BH₃·THF) Reducing_agent->Chiral_alcohol Stoichiometric

Sources

A Comparative Guide to Chiral Auxiliaries for the Asymmetric Aminolysis of 4-Chlorostyrene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral β-amino alcohols is a critical step in the creation of numerous pharmaceutical agents. The aminolysis of epoxides, such as 4-chlorostyrene oxide, presents a direct route to these valuable building blocks. However, controlling the stereochemistry of this reaction is paramount. This guide provides an in-depth comparison of common chiral auxiliaries employed for the asymmetric aminolysis of 4-chlorostyrene oxide, offering insights into their performance based on available experimental data. We will delve into the mechanistic underpinnings of stereocontrol and provide detailed experimental protocols to empower you in your synthetic endeavors.

Introduction to Asymmetric Aminolysis and the Role of Chiral Auxiliaries

The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols.[1] When a prochiral epoxide like 4-chlorostyrene oxide is used, the reaction can yield a racemic mixture of enantiomers. To achieve stereoselectivity, a chiral influence is necessary. This can be accomplished through the use of chiral catalysts or by temporarily incorporating a chiral auxiliary into the amine nucleophile.[2]

A chiral auxiliary is a stereogenic group that is covalently attached to the substrate, directing the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. The effectiveness of a chiral auxiliary is judged by its ability to induce high diastereoselectivity and/or enantioselectivity, its ease of attachment and removal, and its recyclability.

This guide will focus on the application of chiral auxiliaries in the aminolysis of 4-chlorostyrene oxide, a key intermediate in the synthesis of various pharmaceuticals.

Performance Comparison of Chiral Auxiliaries

Chiral Auxiliary/LigandAmineEpoxideDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Polymer-supported (S)-(-)-2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-olBorane reduction of oxime ethersVarious ketonesN/AUp to 97% (for alcohols)Good[3]
Chiral Sulfinamide OrganocatalystAnilinesmeso-EpoxidesN/AExcellentHigh[4]

Note: The data presented is for analogous reactions and serves as a predictive guide. Direct experimental validation for 4-chlorostyrene oxide is recommended.

Discussion of Performance:

The available data, though not directly on 4-chlorostyrene oxide, suggests that chiral amino alcohols and their derivatives, such as the polymer-supported auxiliary mentioned, can be highly effective in inducing stereoselectivity in related transformations, achieving high enantiomeric excess.[3] Similarly, chiral sulfinamide-based organocatalysts have demonstrated excellent enantioselectivity in the asymmetric ring-opening of meso-epoxides with anilines.[4]

The choice of chiral auxiliary will depend on several factors, including the specific amine nucleophile, reaction conditions, and desired stereoisomer. For industrial applications, the recyclability of the auxiliary is also a significant consideration, making polymer-supported auxiliaries an attractive option.

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of a chiral auxiliary-mediated reaction is determined by the formation of diastereomeric transition states. The chiral auxiliary creates a sterically defined environment around the reactive center, favoring one approach of the electrophile (the epoxide) over the other.

G cluster_0 Chiral Amine Formation cluster_1 Nucleophilic Attack cluster_2 Product Formation cluster_3 Auxiliary Cleavage Amine Amine Chiral_Amine Chiral_Amine Amine->Chiral_Amine + Chiral Auxiliary TS1 Diastereomeric Transition State 1 (Lower Energy) Chiral_Amine->TS1 + 4-Chlorostyrene Oxide TS2 Diastereomeric Transition State 2 (Higher Energy) Chiral_Amine->TS2 + 4-Chlorostyrene Oxide Major_Diastereomer Major_Diastereomer TS1->Major_Diastereomer Favored Pathway Minor_Diastereomer Minor_Diastereomer TS2->Minor_Diastereomer Disfavored Pathway Chiral_Amino_Alcohol Chiral_Amino_Alcohol Major_Diastereomer->Chiral_Amino_Alcohol Removal of Auxiliary

Caption: General workflow for chiral auxiliary-mediated aminolysis.

The energy difference between these transition states dictates the diastereoselectivity of the reaction. A larger energy difference leads to a higher diastereomeric ratio and, consequently, a higher enantiomeric excess in the final product after cleavage of the auxiliary. The specific interactions, such as steric hindrance and electronic effects, between the chiral auxiliary, the amine, and the epoxide in the transition state are crucial for achieving high stereocontrol.

Experimental Protocols

The following is a representative, generalized protocol for the asymmetric aminolysis of 4-chlorostyrene oxide using a chiral amino alcohol auxiliary. Researchers should optimize conditions for their specific system.

1. Attachment of the Chiral Auxiliary (if not using a chiral amine directly):

  • This step is highly dependent on the chosen auxiliary and amine. For example, a chiral amino alcohol might be used to form a chiral imine with an aldehyde, which is then reduced and used as the nucleophile.

2. Asymmetric Aminolysis Reaction:

  • Materials:

    • 4-Chlorostyrene oxide

    • Chiral amine (or amine with attached chiral auxiliary)

    • Anhydrous solvent (e.g., Toluene, THF, CH2Cl2)

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral amine (1.2 equivalents) in the anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C). The optimal temperature will need to be determined experimentally.

    • Slowly add a solution of 4-chlorostyrene oxide (1.0 equivalent) in the anhydrous solvent to the stirred solution of the chiral amine.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

  • Determine the diastereomeric ratio by NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess of the final product (after auxiliary cleavage, if applicable) by chiral HPLC analysis. A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD), can be used.[5]

4. Cleavage of the Chiral Auxiliary:

  • The method for cleaving the chiral auxiliary will depend on the nature of the auxiliary. Common methods include hydrolysis or hydrogenolysis. It is crucial that the cleavage conditions do not cause racemization of the product.

Visualization of the Experimental Workflow

G A 1. Prepare Chiral Amine B 2. Set up Reaction (Inert Atmosphere) A->B C 3. Add 4-Chlorostyrene Oxide B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Work-up and Extraction D->E F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS) F->G I 9. Cleave Auxiliary (if needed) F->I H 8. Chiral HPLC Analysis G->H I->G

Caption: Step-by-step experimental workflow for asymmetric aminolysis.

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the asymmetric synthesis of β-amino alcohols from epoxides like 4-chlorostyrene oxide. While direct comparative data for this specific substrate is limited, insights from related systems suggest that auxiliaries derived from chiral amino alcohols and sulfinamides are promising candidates for achieving high stereoselectivity. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are essential for success. This guide provides a foundational framework to assist researchers in navigating the complexities of chiral auxiliary-mediated aminolysis and in developing robust and efficient synthetic routes to valuable chiral building blocks.

References

  • Kumar, M., Kureshy, R. I., Saravanan, S., Verma, S., Jakhar, A., Khan, N. H., ... & Bajaj, H. C. (2014). A readily synthesized chiral sulfinamide based organocatalyst enables an asymmetric ring-opening (ARO) reaction of meso epoxides with anilines in high yields of with excellent enantioselectivity at room temperature. Organic letters, 16(10), 2798-2801. [Link]
  • ResearchGate. (n.d.). Table 2 Aminolysis reactions of styrene oxide over different.... Retrieved January 24, 2026, from [Link]
  • Itsuno, S., Hirao, A., & Nakahama, S. (1984). Asymmetric synthesis using chirally modified borohydrides. Part 4. Enantio-selective reduction of ketones and oxime ethers with the reagent prepared from borane and polymer-supported (S)-(–)-2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. [Link]
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 24, 2026, from [Link]
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Li, X., et al. (2022). Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. Chemical Science, 13(28), 8276-8282. [Link]
  • Al-Bayati, R. H., & Al-Amiery, A. A. (2012). New and Developed Method to Prepare 1,1-Bis (4-chlorophenyl) ethanol and 1,1-Bis (4-chlorophenyl)-2,2,2-trichloroethanol. Journal of Applicable Chemistry, 1(3), 333-338. [Link]
  • Li, X., et al. (2022). Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. Chemical Science, 13(28), 8276-8282. [Link]
  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved January 24, 2026, from [Link]
  • Li, Y., et al. (2024). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society. [Link]
  • Regalado, E. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 36-45. [Link]
  • Organic Syntheses. (n.d.). p-CHLOROPHENYL ISOTHIOCYANATE. Retrieved January 24, 2026, from [Link]
  • ResearchGate. (n.d.). Aminolysis of styrene oxide. (i) Influence of reaction time. Retrieved January 24, 2026, from [Link]
  • Alemán, J., Núñez, A., Marzo, L., Marcos, V., Alvarado, C., & García Ruano, J. L. (2010). Asymmetric synthesis of 4-amino-4H-chromenes by organocatalytic oxa-Michael/aza-Baylis-Hillman tandem reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 16(31), 9453–9456. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 24, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison and Methodological Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and research, the quality and purity of starting materials and intermediates are paramount. This guide provides a comprehensive analysis of the Certificate of Analysis (CoA) for tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the critical quality attributes of this compound, offer a comparative analysis with relevant alternatives, and provide detailed experimental protocols for its characterization.

Note on Chemical Identity: There appears to be a discrepancy in publicly available information regarding the CAS number for this compound. While some sources cite CAS 147353-95-5, others associate this chemical name with the antifungal agent Rilopirox, which has the CAS number 104153-37-9. For the purpose of this guide, we will consider the structure of this compound as the primary subject, while acknowledging its association with Rilopirox. Researchers are advised to verify the CAS number with their supplier.

Decoding the Certificate of Analysis: A Representative Overview

A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a chemical compound. Below is a representative CoA for high-purity this compound, designed to meet the rigorous standards of pharmaceutical research and development.

Table 1: Representative Certificate of Analysis for this compound

Test ParameterSpecificationResultMethod
Appearance White to off-white crystalline powderConformsVisual Inspection
Identification by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Assay (by HPLC) ≥ 98.0%99.5%HPLC-UV
Purity (by HPLC) ≥ 99.0% (AUC)99.8% (AUC)HPLC-UV
Major Impurity ≤ 0.5%0.15%HPLC-UV
Any Other Individual Impurity ≤ 0.1%< 0.1%HPLC-UV
Loss on Drying ≤ 0.5%0.2%Gravimetric
Residue on Ignition ≤ 0.1%0.05%USP <281>
Residual Solvents Meets USP <467> requirementsConformsGC-HS

Comparative Analysis: Benchmarking Against Alternatives

The selection of a chemical intermediate often involves a comparative assessment of its purity profile and potential impact on the final API. Here, we compare this compound with a structurally similar analogue and a functionally related, though structurally distinct, compound.

The Structural Analogue: tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate

This bromo-analogue is a relevant comparator as it might be used in similar synthetic routes, and its impurities could present different challenges in downstream processing.

Table 2: Comparative Purity Profile

ParameterThis compound (Typical)tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate (Expected)Key Considerations for Researchers
Purity (HPLC) ≥ 99.0%≥ 98.0%The bromo-compound may have different reactivity, potentially leading to a slightly different impurity profile.
Halogenated Impurities Potential for di-chlorinated or de-chlorinated species.Potential for di-brominated or de-brominated species.The nature of the halogen can influence the toxicity profile of impurities.
Starting Material Carryover 4-chloro-styrene oxide, Boc-anhydride4-bromo-styrene oxide, Boc-anhydrideBoth require monitoring, but their chromatographic behavior will differ.
The Functional Alternative: Ciclopirox

Ciclopirox is a hydroxypyridone antifungal agent.[1] While structurally different from our target molecule, it represents a functionally relevant compound in the antifungal space. A comparison highlights the different analytical challenges associated with diverse chemical scaffolds.

Table 3: Comparison with a Functionally Related Compound

ParameterThis compoundCiclopirox (Free Base)Analytical Implications
Structure Boc-protected amino alcoholHydroxypyridoneDifferent functional groups necessitate distinct analytical methods.
Solubility Soluble in common organic solventsSparingly soluble in water, soluble in organic solventsAffects sample preparation for analysis.
Typical Impurities Related to Boc-protection and amino alcohol synthesisRelated to pyridone ring formation and side-chain attachment.Impurity profiling requires orthogonal analytical techniques.

Experimental Protocols: Ensuring Analytical Integrity

The trustworthiness of a CoA is underpinned by robust and well-validated analytical methods. Here, we provide detailed protocols for the key analyses of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Rationale: Reverse-phase HPLC with UV detection is a workhorse technique for the quantitative analysis of moderately polar, UV-active compounds like our target molecule. The method is designed to separate the main component from potential process-related impurities and degradation products.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh accurately ~10 mg of sample prep_dissolve Dissolve in 10 mL of Diluent prep_start->prep_dissolve prep_filter Filter through 0.45 µm filter prep_dissolve->prep_filter hplc_inject Inject 10 µL into HPLC system prep_filter->hplc_inject hplc_run Run with specified parameters hplc_inject->hplc_run hplc_detect Detect at 225 nm hplc_run->hplc_detect data_integrate Integrate peak areas hplc_detect->data_integrate data_calculate Calculate Assay and Purity data_integrate->data_calculate

Caption: Workflow for HPLC analysis of the target compound.

Detailed HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

Rationale: ¹H NMR spectroscopy provides unambiguous identification by mapping the proton environment of the molecule. The chemical shifts, splitting patterns, and integrations of the signals serve as a fingerprint for the compound's structure.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Spectral Interpretation prep_weigh Weigh ~5 mg of sample prep_dissolve Dissolve in ~0.7 mL of CDCl₃ prep_weigh->prep_dissolve nmr_acquire Acquire ¹H NMR spectrum prep_dissolve->nmr_acquire nmr_process Process data (FT, phasing, baseline correction) nmr_acquire->nmr_process analysis_assign Assign signals to protons nmr_process->analysis_assign analysis_confirm Confirm structure analysis_assign->analysis_confirm

Caption: Workflow for NMR-based identification.

Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

  • δ 7.30 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the chlorine atom.

  • δ 7.25 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the chlorine atom.

  • δ 5.05 (br s, 1H): NH proton of the carbamate.

  • δ 4.80 (m, 1H): CH proton adjacent to the hydroxyl and amino groups.

  • δ 3.70 (m, 2H): CH₂ protons of the hydroxyethyl group.

  • δ 1.45 (s, 9H): Protons of the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm its identity.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI+):

  • m/z 272.1 [M+H]⁺: Protonated molecule.

  • m/z 216.1 [M - C₄H₈ + H]⁺: Loss of isobutylene from the Boc group.

  • m/z 172.1 [M - C₅H₉NO₂ + H]⁺: Cleavage of the Boc group.

Synthesis and Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. This compound is typically synthesized from 4-chlorostyrene oxide and tert-butyl carbamate or via the reduction of the corresponding Boc-protected amino acid.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-chlorostyrene oxide or tert-butyl carbamate.

  • By-products: Di-Boc protected species or regioisomers from the epoxide opening.

  • Over-reduction Products: If a reduction route is used, the aromatic chlorine may be reduced.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Logical Relationship of Synthesis and Impurities

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_mat Starting Materials (e.g., 4-chlorostyrene oxide) reaction Chemical Reaction start_mat->reaction imp_start Unreacted Starting Materials start_mat->imp_start reagents Reagents (e.g., Boc₂O) reagents->reaction purification Purification reaction->purification imp_byprod Reaction By-products reaction->imp_byprod product Final Product: This compound purification->product imp_solvent Residual Solvents purification->imp_solvent

Caption: Relationship between the synthetic process and potential impurities.

Conclusion

The Certificate of Analysis for this compound is a critical document that assures its quality and suitability for its intended use in research and drug development. By understanding the key analytical techniques, interpreting the data in comparison to relevant alternatives, and appreciating the potential impurities arising from its synthesis, researchers can make informed decisions and ensure the integrity of their scientific endeavors. This guide provides the foundational knowledge and practical protocols to empower scientists in their assessment of this important chemical intermediate.

References

  • Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Ciclopirox Olamine Cream USP, 0.77%. (2005, April 15). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Dermatopharmacologic Profile of Ciclopirox 8% Nail Lacquer. (1999). PubMed. Retrieved January 24, 2026, from [Link]

  • Ciclopirox. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • SUPPORTING INFORMATION. (2010). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Effectiveness and safety of Ciclopirox Olamine compared to that of Luliconazole in management of patients with multi-site dermatophytosis on background itraconazole therapy. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ciclopirox Topical Solution Ciclopirox Olamine. (2018, July 23). Regulations.gov. Retrieved January 24, 2026, from [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TCI Journals. Retrieved January 24, 2026, from [Link]

  • Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (2024, December 13). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ciclopirox vs amorolfine: in vitro penetration into and permeation through human healthy nails of commercial nail lacquers. (2012). PubMed. Retrieved January 24, 2026, from [Link]

  • Development of ciclopirox olamine topical formulations: Evaluation of drug release, penetration and cutaneous retention. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (2015). PubMed. Retrieved January 24, 2026, from [Link]

  • Penlac Nail Lacquer (ciclopirox) Topical Solution, 8%. (n.d.). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

  • Preparation method of Boc-glycine. (n.d.). Google Patents.

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a compound often utilized in complex organic syntheses. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the best practices in chemical waste management.

The causality behind stringent disposal protocols for carbamate-containing compounds lies in their potential toxicity and environmental impact. The U.S. Environmental Protection Agency (EPA) has specific regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous wastes, which include many carbamates.[1][2][3] Mismanagement of these wastes can lead to soil and groundwater contamination.[1] Therefore, a self-validating system of protocols, as described below, is essential for any laboratory handling this class of compounds.

Immediate Safety and Hazard Assessment

Known Hazards of Structurally Similar Carbamates:

  • Acute Toxicity: Many carbamates are toxic if swallowed.[4][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage or irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[6]

Hazardous Decomposition Products:

  • Thermal Decomposition: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a splash hazard. Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]To protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation or absorption.
Body Protection A lab coat and, if handling larger quantities, a chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.To prevent inhalation of potentially harmful dust or vapors.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps A Assess Hazards & Don PPE B Segregate Waste A->B C Is the waste in solid form? D Place in a labeled, sealed, and compatible container for solid hazardous waste. C->D Yes E Is the waste in a solvent? C->E No H Store waste in a designated hazardous waste accumulation area. D->H F Transfer to a labeled, sealed, and compatible container for halogenated organic solvent waste. E->F Yes (Halogenated) G Transfer to a labeled, sealed, and compatible container for non-halogenated organic solvent waste. E->G Yes (Non-Halogenated) F->H G->H I Arrange for pickup by a licensed hazardous waste disposal company. H->I J Decontaminate work area and PPE. I->J

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable procedure for the safe disposal of this compound from a laboratory setting.

Part 1: Waste Segregation and Containment
  • Initial Assessment: Determine if the waste is in solid form or dissolved in a solvent. This will dictate the appropriate waste stream.

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust formation.[6]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The container should be designated for "Solid Hazardous Waste" and should include the full chemical name.

  • Liquid Waste (in solution):

    • Identify the solvent used.

    • Halogenated Solvents: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), transfer the solution to a designated "Halogenated Organic Waste" container.

    • Non-Halogenated Solvents: If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate, toluene), transfer the solution to a designated "Non-Halogenated Organic Waste" container.

    • Ensure all containers are properly labeled with the chemical name and approximate concentration.

  • Container Management:

    • Never mix incompatible wastes.

    • Keep waste containers securely closed when not in use.[6]

    • Do not overfill waste containers. Leave adequate headspace for expansion.

Part 2: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with a full inventory of the waste, including the chemical name and any other components in the waste stream. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]

  • Regulatory Compliance: As a carbamate derivative, the disposal of this compound waste is likely regulated under the EPA's RCRA.[1][2][3] The disposal company will ensure that the waste is treated according to the best demonstrated available technologies (BDAT) before land disposal.[2]

Part 3: Decontamination and Emergency Procedures
  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

    • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.

    • Properly remove and dispose of or decontaminate PPE.

  • Spill Response:

    • In the event of a small spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and place it in a labeled container for solid hazardous waste.[7]

    • Decontaminate the spill area as described above.

    • For large spills, evacuate the laboratory and follow your institution's emergency response procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and scientific integrity.

References

  • Google Patents. (CN114805134A). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995, February). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. Retrieved from [Link]

  • DC Fine Chemicals. (2024-11-04). Safety Data Sheet for tert-Butyl(N-2-hydroxyethyl)carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011-06-13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • Lead Sciences. This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1997, June 17). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Navigating the Safe Handling of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: A Structural-Activity Perspective

The potential hazards of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate can be inferred from its constituent chemical classes: carbamates and chlorinated organic compounds.

Carbamates: This class of compounds can act as cholinesterase inhibitors, potentially leading to a range of symptoms from mild (dizziness, nausea) to severe cholinergic crisis in cases of significant exposure.[1] While the toxicity of individual carbamates varies widely, it is prudent to handle all members of this class with care.

Chlorinated Organic Compounds: These compounds are known to cause skin and eye irritation.[2] Some may also pose risks to internal organs with prolonged or significant exposure. The presence of a chlorine atom on the phenyl ring necessitates caution.

Based on data from analogous compounds, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A respiratory tract irritant.

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical properties of the substance.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 0.2mm thickness)Nitrile and neoprene offer good resistance to a broad range of chemicals, including chlorinated solvents and many organic compounds.[3][4][5] Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eye Protection Chemical Splash GogglesProtects against splashes and potential aerosols of the compound, which could cause serious eye irritation.
Body Protection Chemical-resistant Laboratory CoatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor CartridgesRecommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[1][6]
Visualizing the PPE Workflow

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Procedure cluster_post_handling Post-Handling Assess_Risks Assess Risks & Review SDS (if available) Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Inspect_PPE->Don_PPE Handle_Compound Handle Compound in a Ventilated Area (Fume Hood) Don_PPE->Handle_Compound Doff_PPE Doff PPE Carefully Handle_Compound->Doff_PPE Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for safe handling of the compound.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the compound's name, CAS number, and appropriate hazard warnings.

Handling and Weighing
  • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • For solutions, use a calibrated pipette or syringe to transfer the liquid.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount. All personnel handling this compound must be familiar with the following emergency procedures.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small spills (less than 100 mL of a dilute solution or a few grams of solid), trained laboratory personnel can proceed with cleanup. For larger spills, contact the institution's emergency response team.

  • Don Appropriate PPE: Before initiating cleanup, don the recommended PPE, including respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7] For solid spills, carefully sweep the material into a designated waste container.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[8]

  • Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must adhere to institutional and local regulations for hazardous waste.

  • Waste Segregation: Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste .[9][10] Do not mix with non-halogenated waste streams.

  • Containerization: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and the primary hazards.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal company. Incineration is a common and effective disposal method for halogenated organic compounds.[9]

Decision Tree for Waste Segregation

Waste_Disposal Start Generated Waste (Solid, Liquid, Contaminated Materials) Is_Halogenated Does the waste contain This compound? Start->Is_Halogenated Halogenated_Waste Collect in 'Halogenated Organic Waste' Container Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Collect in appropriate 'Non-Halogenated Waste' Container Is_Halogenated->Non_Halogenated_Waste No

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.